molecular formula C8H6IN3 B066490 6-Iodoquinazolin-4-amine CAS No. 182880-14-4

6-Iodoquinazolin-4-amine

Numéro de catalogue: B066490
Numéro CAS: 182880-14-4
Poids moléculaire: 271.06 g/mol
Clé InChI: YUEFBUYEPRXDBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Iodoquinazolin-4-amine is a high-value chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Its core utility lies in the quinazoline pharmacophore, a privileged structure known for inhibiting protein kinase activity. The iodine atom at the 6-position serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-iodoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEFBUYEPRXDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599012
Record name 6-Iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182880-14-4
Record name 6-Iodoquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of 6-Iodoquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Privileged Scaffold in Kinase Inhibition and Antimicrobial Research

The quinazoline scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, 6-Iodoquinazolin-4-amine and related compounds have garnered significant attention for their potential as potent inhibitors of key cellular signaling pathways and as effective antimicrobial agents. This technical guide provides a comprehensive overview of the biological significance of the 6-iodo-4-aminoquinazoline core, synthesizing available data to inform researchers, scientists, and drug development professionals.

Core Biological Activities: A Dual Threat in Oncology and Infectious Disease

The primary biological significance of the this compound scaffold lies in its demonstrated and potential efficacy in two critical therapeutic areas: oncology and infectious diseases. The presence of an iodine atom at the 6-position of the quinazoline ring, combined with an amine at the 4-position, creates a pharmacophore with the potential for high-affinity interactions with various biological targets.

Anticancer Potential: Targeting Key Kinases

The 4-aminoquinazoline framework is a well-established "privileged scaffold" in the design of kinase inhibitors.[1] This structural motif effectively mimics the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide range of protein kinases.[1] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds within the hinge region of the kinase domain, a critical interaction for potent inhibition.[1]

Derivatives of 6-substituted-4-aminoquinazoline have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4] Dysregulation of these kinases is a hallmark of many cancers, driving tumor growth, proliferation, angiogenesis, and metastasis.[3] The introduction of a halogen, such as iodine, at the 6-position can modulate the compound's electronic properties and steric interactions within the kinase binding site, potentially enhancing potency and selectivity.

Antimicrobial Activity

Beyond its anticancer potential, the 6-iodoquinazoline core has also been explored for its antimicrobial properties. Studies on various 6-iodoquinazolinone and 6-iodoquinazoline-based Schiff bases have demonstrated activity against a range of bacterial and fungal pathogens.[5][6][7] While the precise mechanism of antimicrobial action is not as well-defined as its kinase inhibitory effects, it is believed that these compounds may interfere with essential cellular processes in microorganisms.

Quantitative Data on Related 6-Substituted Quinazoline Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the biological activity of closely related 6-substituted quinazoline derivatives provides valuable insights into its potential potency. The following tables summarize key inhibitory concentrations for various analogs.

Table 1: Anticancer Activity of 6-Substituted Quinazoline Derivatives (IC50 Values)

Compound ClassTarget/Cell LineIC50 (µM)Reference
6-Arylureido-4-anilinoquinazolinesEGFR0.011 - 0.867[8][9]
A549 (Lung Cancer)2.25[8]
HT-29 (Colon Cancer)1.72[8]
MCF-7 (Breast Cancer)2.81[8]
6-Bromo-quinazolin-4(3H)-one derivativesMCF-7 (Breast Cancer)15.85[10]
SW480 (Colon Cancer)17.85[10]
2,4-disubstituted quinazoline derivative (11d)VEGFR25.49[3]
4-aminoquinazoline derivative (6b)PI3Kα0.0136[11]

Table 2: Antimicrobial Activity of 6-Iodoquinazoline Derivatives (MIC Values)

Compound ClassMicroorganismMIC (µg/mL)Reference
6-iodoquinazoline-based Schiff base (Compound 10)Bacillus subtilis1.90[5]
Staphylococcus aureus3.9[5]
Aspergillus fumigatus15.63[5]
Syncephalastrum racemosum62.50[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for evaluating compounds like this compound, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Iodoquinazolin This compound (Inhibitor) Iodoquinazolin->EGFR Inhibits (ATP competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay for Cytotoxicity Assessment

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are summarized protocols for key assays relevant to the investigation of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay for EGFR)

This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation : Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Prepare the kinase reaction buffer, EGFR enzyme, and substrate solution.

  • Kinase Reaction : In a 96-well plate, add the test compound dilutions. Subsequently, add the EGFR enzyme and substrate mixture to each well. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.[12]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[13]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis : Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[13]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Compound Dilution : Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the standardized microbial suspension.

  • Incubation : Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutics. Its demonstrated potential as a kinase inhibitor, particularly targeting EGFR and VEGFR pathways, positions it as a valuable lead structure in anticancer drug discovery. Furthermore, its emerging antimicrobial activities suggest a broader therapeutic utility. While more research is needed to fully elucidate the specific biological profile of this compound itself, the wealth of data on related 6-substituted analogs provides a strong rationale for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to design and execute further studies, ultimately unlocking the full therapeutic potential of this privileged chemical scaffold.

References

A Comprehensive Technical Guide to the Synthesis of 6-Iodoquinazolin-4-amine from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for the multi-step synthesis of 6-Iodoquinazolin-4-amine, a key heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The synthetic pathway commences with the iodination of anthranilic acid and proceeds through several key intermediates. Detailed experimental protocols, quantitative data, and process workflows are presented to ensure clarity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound from anthranilic acid is a four-step process. The logical workflow involves the initial introduction of an iodine atom to the anthranilic acid backbone, followed by the construction of the pyrimidine ring to form the quinazolinone core. This intermediate is then activated by chlorination, and the final step involves amination to yield the target product.

G cluster_0 Synthetic Workflow A Anthranilic Acid B 2-Amino-5-iodobenzoic Acid A:e->B:w Iodination (I₂, H₂O₂) C 6-Iodoquinazolin-4(3H)-one B:e->C:w Cyclization (Formamide) D 4-Chloro-6-iodoquinazoline C:e->D:w Chlorination (POCl₃) E This compound D:e->E:w Amination (NH₃ source)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section details the methodologies for each key transformation in the synthetic pathway. All quantitative data is summarized for easy reference.

The initial step involves the electrophilic iodination of anthranilic acid. A common and effective method utilizes molecular iodine in the presence of an oxidizing agent like hydrogen peroxide, which avoids the need for a separate iodine recovery process and allows for the production of a high-quality product.[1][2]

Experimental Protocol:

  • To a mixture of 2-aminobenzoic acid (36.4 mmol) and molecular iodine (18.2 mmol) in acetic acid (100 mL), add a 30% by weight aqueous solution of hydrogen peroxide (36.4 mmol) dropwise.[2]

  • Stir the reaction mixture at room temperature (20°C) for 5 hours.[2]

  • Upon completion, pour the reaction mixture into water (260 mL) to precipitate the product.[1]

  • Collect the resulting crystals by filtration.[1]

  • The product can be further purified by recrystallization from acetic acid or methanol if required.[1]

ReagentMolar Eq.PurityIsolated YieldReference
2-Aminobenzoic Acid1.0>99%-[2]
Molecular Iodine0.5>99%-[2]
30% Hydrogen Peroxide1.0--[2]
Product -99.2% 79.0% [2]

The cyclization of the iodinated anthranilic acid derivative with formamide is a widely used method to construct the quinazolin-4-one scaffold, known as the Niementowski reaction.[3][4]

Experimental Protocol:

  • Place 2-amino-5-iodobenzoic acid (0.1 mol) and an excess of formamide (0.4 mol) in a two-neck flask equipped with a reflux condenser.[3]

  • Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[3]

  • After cooling to room temperature, pour the mixture into a beaker containing crushed ice and let it stand for 6-8 hours.[3]

  • Filter the precipitated crystals, dry them, and recrystallize from water to obtain pure 6-iodoquinazolin-4(3H)-one.[3]

ReagentMolar Eq.TemperatureTimeYieldReference
2-Amino-5-iodobenzoic Acid1.0130-135°C2 hUp to 96%[3]
Formamide4.0130-135°C2 hUp to 96%[3]

The hydroxyl group of the quinazolinone is converted to a chloro group, a better leaving group, to facilitate the subsequent nucleophilic substitution. This is typically achieved using phosphorus oxychloride (POCl₃).[5][6][7] 4-Chloro-6-iodoquinazoline is a crucial intermediate in the synthesis of various biologically active molecules, including the tyrosine kinase inhibitor Lapatinib.[8]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 6-iodoquinazolin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).[5]

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.[6]

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[6]

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.[6]

  • Filter the solid, wash thoroughly with cold water, and dry under a vacuum to obtain crude 4-chloro-6-iodoquinazoline.[6] Purification can be achieved by column chromatography or recrystallization.[5]

ReagentMolar Eq.TemperatureTimeYieldReference
6-Iodoquinazolin-4(3H)-one1.0~110°C2-4 h46-78% (over 2 steps)[7]
Phosphorus Oxychloride5.0 - 10.0~110°C2-4 h46-78% (over 2 steps)[5][7]

The final step is the amination of the 4-chloro-6-iodoquinazoline intermediate. This nucleophilic aromatic substitution reaction introduces the desired amine group at the 4-position of the quinazoline ring.

Experimental Protocol:

  • Dissolve 4-chloro-6-iodoquinazoline in a suitable solvent (e.g., ethanol, phenol) in a sealed pressure vessel.[9]

  • Add an ammonia source, such as aqueous ammonia or ammonium hydroxide.[9]

  • Heat the mixture at an elevated temperature (e.g., 120-150°C) for several hours.[9]

  • After cooling, remove the solvent. Treat the residue with a basic solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[9]

  • Dry the combined organic layers and evaporate the solvent to yield the crude this compound.[9] The product can be purified by recrystallization.[5]

ReagentSolventTemperatureTimeReference
4-Chloro-6-iodoquinazolineEthanol / Phenol120-150°CSeveral hours[9]
Ammonia SourceEthanol / Phenol120-150°CSeveral hours[9]

Biological Relevance: Quinazolines as Kinase Inhibitors

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[10] The 4-aminoquinazoline scaffold is a key pharmacophore that mimics the hinge-binding region of ATP in the kinase domain. The 6-position is often substituted to enhance binding affinity and modulate pharmacological properties.

G cluster_1 EGFR Signaling Pathway Inhibition EGFR EGFR P P EGFR->P Autophosphorylation Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P->Downstream Inhibitor This compound (Proposed Inhibitor) Inhibitor->EGFR Binds to ATP Pocket Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Proposed mechanism of action for quinazoline-based kinase inhibitors.

References

A Technical Guide to the Physicochemical Properties of 6-Iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinazolin-4-amine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its quinazoline core is a recognized pharmacophore present in numerous biologically active molecules. The strategic placement of an iodine atom at the 6-position and an amine group at the 4-position provides a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways in which its derivatives are implicated.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

PropertyValueSource/Method
Molecular Formula C₈H₆IN₃ChemShuttle[1]
Molecular Weight 271.06 g/mol ChemShuttle[1]
Appearance White crystalline powderChemShuttle[1]
Melting Point ~120-125 °CChemShuttle[1]
Boiling Point 407.8 ± 30.0 °C (Predicted)ChemBlink
Density 2.0 ± 0.1 g/cm³ (Predicted)ChemBlink
Solubility Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate.[1]ChemShuttle
pKa Not experimentally determined.
LogP Not experimentally determined.
CAS Number 182880-14-4ChemShuttle[1]

Storage and Stability: For optimal stability, this compound should be stored at 2-8 °C in a tightly sealed container with a desiccant, protected from light.[1] Thermogravimetric analysis indicates decomposition above 180 °C under a nitrogen atmosphere.[1]

Safety Information: The compound may cause severe skin burns and eye damage, necessitating rigorous containment and the use of personal protective equipment during handling.[1]

Experimental Protocols

Accurate determination of physicochemical properties is critical in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[3]

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3]

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a compound exists in equal concentrations of its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).[4][5]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[4][5]

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[4]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.[6]

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

Methodology:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[7][8]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for the compound to partition between the two layers until equilibrium is reached.[8][9]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.[8]

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[8]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container. The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).[10]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[10]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Biological Activity and Signaling Pathways

Derivatives of 4-aminoquinazoline are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases. This compound serves as a valuable starting material for the synthesis of such inhibitors.[1]

Kinase Inhibition

Many 4-aminoquinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] These receptors are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, 4-aminoquinazoline-based drugs can inhibit their activity and downstream signaling.

Another important target for some 4-aminoquinazoline derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and growth.[13]

Below is a generalized workflow for identifying and characterizing a kinase inhibitor.

G Workflow for Kinase Inhibitor Characterization cluster_0 Discovery & Screening cluster_1 In Vitro Characterization cluster_2 Mechanism of Action A Compound Synthesis (e.g., from this compound) B High-Throughput Screening (Biochemical Kinase Assays) A->B C IC50 Determination B->C D Kinase Selectivity Profiling C->D E Cell-Based Assays (Proliferation, Apoptosis) D->E F Western Blotting (Target Phosphorylation) E->F G Cell Cycle Analysis F->G

Workflow for Kinase Inhibitor Characterization
Toll-Like Receptor 4 (TLR4) Signaling

Substituted 4-aminoquinazolines have also been identified as ligands for Toll-like receptor 4 (TLR4), a key component of the innate immune system. Activation of TLR4 can trigger downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

The following diagram illustrates the MyD88-dependent TLR4 signaling pathway, which can be modulated by 4-aminoquinazoline derivatives.

TLR4_Signaling MyD88-Dependent TLR4 Signaling Pathway cluster_nucleus LPS Ligand (e.g., 4-aminoquinazoline derivative) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to DNA->Gene_Expression

MyD88-Dependent TLR4 Signaling Pathway

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its utility as a scaffold for the synthesis of potent kinase inhibitors and other biologically active molecules. This guide has provided an overview of its key physicochemical properties and detailed standard experimental protocols for their determination. A deeper understanding of these properties is essential for the rational design and development of novel therapeutics. The exploration of its role in modulating critical signaling pathways, such as those mediated by kinases and TLR4, highlights the therapeutic potential of its derivatives and provides a foundation for future research and drug discovery efforts.

References

6-Iodoquinazolin-4-amine Derivatives: A Technical Guide to their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer drugs. Its derivatives have demonstrated a wide spectrum of biological activities, with a particular emphasis on the inhibition of key signaling pathways implicated in tumorigenesis. Among these, 6-iodoquinazolin-4-amine derivatives have emerged as a promising class of compounds with potent anticancer properties. The presence of the iodine atom at the 6-position can enhance binding affinity to target proteins and improve the overall pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, anticancer activity, and mechanisms of action of this compound derivatives. It includes detailed experimental protocols for their evaluation and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a substituted anthranilic acid. A common synthetic route involves the initial iodination of anthranilic acid, followed by cyclization to form the quinazolinone core. Subsequent chlorination and amination steps introduce the desired amine functionality at the 4-position.

A representative synthetic scheme is as follows:

  • Iodination of Anthranilic Acid: Anthranilic acid is treated with an iodinating agent, such as iodine in the presence of an oxidizing agent like hydrogen peroxide, to yield 5-iodoanthranilic acid.

  • Formation of the Benzoxazinone Intermediate: The resulting 5-iodoanthranilic acid is reacted with an acylating agent, such as acetic anhydride, to form the corresponding 2-acetamido-5-iodobenzoic acid. This intermediate can then be cyclized, often with a dehydrating agent, to yield the 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Formation of the Quinazolinone Core: The benzoxazinone intermediate is treated with ammonia or a primary amine to yield the 6-iodoquinazolin-4(3H)-one derivative.

  • Chlorination: The quinazolinone is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to produce the reactive 4-chloro-6-iodoquinazoline intermediate.

  • Amination: The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a desired amine (R-NH₂), yielding the target this compound derivative.

This versatile synthetic strategy allows for the introduction of a wide variety of substituents at the 2- and 4-positions, enabling the exploration of structure-activity relationships.

Anticancer Activity and Mechanism of Action

This compound derivatives have demonstrated significant in vitro cytotoxic activity against a broad range of human cancer cell lines. Their primary mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of EGFR and VEGFR Signaling

Many this compound derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By competing with ATP for the binding site in the kinase domain of these receptors, these compounds block the downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for tumor growth and survival.[2] The iodine atom at the 6-position can form favorable interactions within the ATP-binding pocket, contributing to the high affinity and inhibitory potency of these compounds.[3]

dot

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K Inhibitor This compound Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds & Controls seed_cells->add_compounds incubate_48_72h Incubate (48-72h) add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate (2-4h) add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

References

The Emerging Role of 6-Iodoquinazolin-4-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 6-Iodoquinazolin-4-amine has emerged as a particularly valuable building block in the design of potent and selective kinase inhibitors for anticancer therapy. The strategic placement of the iodine atom at the 6-position provides a key anchoring point for further molecular elaboration, influencing binding affinities and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound and its derivatives in the context of modern drug discovery.

Synthesis of the this compound Core

The synthesis of the this compound core is a critical first step in the development of more complex derivatives. While various synthetic routes to quinazolines have been reported, a common and effective method for introducing the 6-iodo and 4-amino functionalities proceeds through the cyclization of an appropriately substituted anthranilonitrile precursor.

A plausible and frequently utilized synthetic strategy involves the reaction of 2-amino-5-iodobenzonitrile with a formamide equivalent, such as formamidine acetate, often under thermal or microwave-assisted conditions. This reaction facilitates the construction of the pyrimidine ring of the quinazoline system. Subsequent manipulation of the resulting intermediate can then yield the desired this compound.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 6-iodo-4-aminoquinazoline scaffold has proven to be a highly effective pharmacophore for the development of kinase inhibitors. The 4-amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The iodine atom at the 6-position can be exploited for several purposes, including enhancing binding affinity through halogen bonding or serving as a handle for further functionalization via cross-coupling reactions to introduce diverse substituents that can target specific regions of the kinase active site.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other epithelial tumors. By modifying the 4-anilino moiety, researchers have developed potent inhibitors that can overcome resistance to first- and second-generation EGFR inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). The 6-iodo-4-anilinoquinazoline scaffold has been successfully employed to generate dual inhibitors of both EGFR and VEGFR-2, offering a multi-targeted approach to cancer therapy.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention. The versatility of the 6-iodo-quinazolin-4-amine core has allowed for the design of potent Aurora kinase inhibitors, demonstrating the broad applicability of this scaffold.

Quantitative Data on 6-Iodoquinazoline Derivatives

The following tables summarize the in vitro inhibitory activities of various 6-iodoquinazoline derivatives against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Iodoquinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
EGFR Inhibitors
Compound 7iEGFR17.32[1]
Gefitinib (reference)EGFR25.42[1]
Erlotinib (reference)EGFR33.25[1]
Compound 6 (6-benzamide derivative)EGFRwt60.1[2]
Compound 19 (N-Boc glycine derivative)EGFR3.2[2]
VEGFR-2 Inhibitors
Compound 9cVEGFR-20.15 µM[3]
Compound 11dVEGFR-25.49 µM[4]
Sorafenib (reference)VEGFR-23.12[5]
Aurora Kinase Inhibitors
VX-680Aurora A0.7[6]
VX-680Aurora B18[6]
VX-680Aurora C4.6[6]
R763Aurora A4[6]
R763Aurora B4.8[6]
R763Aurora C6.8[6]

Table 2: Anti-proliferative Activity of 6-Iodoquinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 9cHepG2Liver5.00[3]
Compound 9cMCF-7Breast6.00[3]
Compound 9cHCT116Colorectal5.17[3]
Compound 9cA549Lung5.25[3]
Compound 7iA549Lung2.25[1]
Compound 7iHT-29Colorectal1.72[1]
Compound 7iMCF-7Breast2.81[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by 6-iodoquinazoline derivatives and a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 6-Iodoquinazoline Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition by 6-iodoquinazoline derivatives.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor 6-Iodoquinazoline Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and inhibition by 6-iodoquinazoline derivatives.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly Checkpoint AuroraA->Spindle AuroraB Aurora B AuroraB->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Centrosome->Apoptosis Inhibition leads to Spindle->Apoptosis Inhibition leads to Cytokinesis->Apoptosis Inhibition leads to Inhibitor 6-Iodoquinazoline Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Simplified overview of Aurora kinase functions and inhibition.

Experimental_Workflow Start Start: 2-Amino-5-iodobenzonitrile Synthesis Synthesis of This compound Core Start->Synthesis Derivatization Derivatization: Introduction of Anilino and other substituents Synthesis->Derivatization Purification Purification and Characterization (NMR, MS, etc.) Derivatization->Purification Biochemical Biochemical Assays: In Vitro Kinase Inhibition (IC50) Purification->Biochemical Cellular Cell-Based Assays: Anti-proliferative Activity (IC50) Purification->Cellular Lead Lead Optimization Biochemical->Lead Cellular->Lead

Caption: General experimental workflow for the development of 6-iodoquinazoline-based inhibitors.

Experimental Protocols

Synthesis of 6-Iodo-4-anilinoquinazoline Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 4-anilino-6-iodoquinazoline derivatives starting from 6-iodo-4-chloroquinazoline.

Materials:

  • 6-Iodo-4-chloroquinazoline

  • Substituted aniline

  • Isopropanol or other suitable solvent

  • Triethylamine or other suitable base (optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-iodo-4-chloroquinazoline (1 equivalent) in isopropanol, add the substituted aniline (1-1.2 equivalents).

  • If the aniline is used as its hydrochloride salt, add a suitable base such as triethylamine (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Kinase Assay (General Luminescence-Based Protocol)

This protocol provides a general framework for determining the IC50 of a 6-iodoquinazoline derivative against a target kinase (e.g., EGFR, VEGFR-2, Aurora A) using a luminescence-based ADP detection assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • 6-Iodoquinazoline derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol outlines the determination of the anti-proliferative activity of 6-iodoquinazoline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 6-Iodoquinazoline derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a highly versatile and valuable scaffold in medicinal chemistry, particularly for the development of targeted anticancer agents. Its synthetic accessibility and the strategic positioning of the iodine atom and amino group provide a robust platform for the design of potent and selective kinase inhibitors. The data and protocols presented in this guide underscore the significant potential of 6-iodoquinazoline derivatives in oncology drug discovery and provide a solid foundation for further research and development in this promising area.

References

The Quinazoline Scaffold: A Cornerstone in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged" structure in medicinal chemistry. Its rigid framework and synthetic tractability have made it a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the discovery, development, structure-activity relationships (SAR), and biological evaluation of quinazoline-based kinase inhibitors, with a focus on their application in oncology.

Introduction: The Rise of Quinazoline Kinase Inhibitors

The discovery that aberrant kinase activity is a driver of many diseases, most notably cancer, spurred the search for small molecule inhibitors that could modulate their function. Protein kinases, which catalyze the phosphorylation of proteins, are crucial regulators of cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[1][2] The quinazoline core proved to be an ideal scaffold for developing ATP-competitive kinase inhibitors, molecules that bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to its substrate.[1]

The initial breakthrough in this class of compounds came with the development of 4-anilinoquinazoline derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][3] This pioneering work led to the development of the first-generation EGFR inhibitors, Gefitinib and Erlotinib, which revolutionized the treatment of certain types of non-small cell lung cancer (NSCLC).[3] Since then, the quinazoline scaffold has been extensively explored, leading to the discovery of inhibitors targeting a wide range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), and multi-kinase inhibitors.[2][4]

The Quinazoline Core: Structure-Activity Relationships

The versatility of the quinazoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-anilinoquinazoline is the most extensively studied pharmacophore.

Key SAR insights for 4-anilinoquinazoline-based EGFR inhibitors include:

  • Quinazoline Core: The nitrogen at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of a methionine residue in the hinge region of the kinase domain. The N3 atom can also contribute to binding through water-mediated hydrogen bonds.[5]

  • 4-Anilino Moiety: The aniline ring projects into a hydrophobic pocket. Substitutions on this ring are critical for potency and selectivity. Small, lipophilic groups at the meta-position of the aniline ring are often favored.[6]

  • 6- and 7-Positions: Substitutions at the 6 and 7-positions of the quinazoline ring are well-tolerated and are often used to introduce solubilizing groups or moieties that can form additional interactions to enhance potency and modulate pharmacokinetic properties. For example, the 6,7-dimethoxy substitution is found in many potent inhibitors.[6]

Key Signaling Pathways Targeted

Quinazoline-based inhibitors have been successfully developed to target several key signaling pathways implicated in cancer.

EGFR Signaling Pathway

The EGFR signaling cascade plays a central role in cell proliferation and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Quinazoline inhibitors act as ATP-competitive inhibitors, blocking this initial phosphorylation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive)

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels. Tumors co-opt this process to ensure a supply of nutrients and oxygen. VEGFR-2 is the primary mediator of the angiogenic effects of VEGF. Quinazoline-based inhibitors targeting VEGFR-2 block the autophosphorylation of the receptor, thereby inhibiting downstream signaling and angiogenesis.

Quantitative Data on Quinazoline-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The following tables summarize the IC50 values for several representative quinazoline-based kinase inhibitors.

Table 1: IC50 Values of Quinazoline-Based EGFR Inhibitors

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
GefitinibEGFR23-79--
ErlotinibEGFR2A431-
LapatinibEGFR10--
Compound 1iEGFR0.05--
Compound 1jEGFR0.1--
Compound 4fEGFR (wild-type)3.62--
Compound 4fEGFR (L858R/T790M)2.17--
Compound 4fEGFR (L858R/T790M/C797S)2.81--
Compound 45aEGFR130HT-2931.23
Compound 45aEGFR130MCF-739.02
Compound 6dEGFR69NCI-H4600.789 (GI50)

Note: IC50 values can vary depending on the assay conditions. Data extracted from multiple sources.[3][6][7][8][9][10]

Table 2: IC50 Values of Quinazoline-Based VEGFR Inhibitors

CompoundTargetIC50 (nM)
VandetanibVEGFR-240
Sorafenib (Reference)VEGFR-231.1
Compound 13VEGFR-246.6
Compound 15VEGFR-244.4
Compound 23jVEGFR-23.7
Compound 45aVEGFR-2560
Compound 27VEGFR-216
Compound VIIIVEGFR-260

Note: IC50 values can vary depending on the assay conditions. Data extracted from multiple sources.[1][3][4][5][11][12][13]

Experimental Protocols

The discovery and development of quinazoline-based kinase inhibitors involve a series of key experiments to synthesize and evaluate their biological activity.

General Workflow for Kinase Inhibitor Discovery

The process of discovering and developing a new kinase inhibitor is a multi-step process that begins with target identification and validation, followed by lead discovery and optimization, and finally preclinical and clinical development.

DrugDiscoveryWorkflow TargetID Target Identification & Validation LeadDisc Lead Discovery (High-Throughput Screening) TargetID->LeadDisc LeadOpt Lead Optimization (SAR Studies) LeadDisc->LeadOpt Preclinical Preclinical Development (In vivo models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Synthesis of a Representative 4-Anilinoquinazoline: Erlotinib

The synthesis of Erlotinib, a well-known EGFR inhibitor, provides a representative example of the chemical strategies employed to construct the 4-anilinoquinazoline scaffold.

General Procedure for the Preparation of Erlotinib:

  • Chlorination: 4-hydroxy-6,7-bis(2-methoxyethoxy)quinazoline is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[14][15]

  • Nucleophilic Aromatic Substitution: The resulting 4-chloroquinazoline derivative is then reacted with 3-ethynylaniline in a suitable solvent like isopropanol. The reaction is typically heated to drive the nucleophilic aromatic substitution, where the amino group of the aniline displaces the chlorine atom at the 4-position of the quinazoline ring.[14][15]

  • Purification: The crude Erlotinib is then purified, often by recrystallization or column chromatography, to yield the final product.[14]

In Vitro Kinase Assay (EGFR/VEGFR)

Biochemical kinase assays are essential for determining the intrinsic potency of a compound against its target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR or VEGFR-2), the peptide substrate, ATP, and the quinazoline inhibitor at various concentrations.[2][7]

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[2][7]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP using the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[2][7]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[2][7]

Cell Viability Assay (MTT Assay)

Cell-based assays are crucial for evaluating the effect of an inhibitor on cancer cell proliferation and viability. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline inhibitor for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a multitude of clinically successful kinase inhibitors. The deep understanding of the structure-activity relationships of this class of compounds has enabled the rational design of highly potent and selective inhibitors. The development of next-generation quinazoline-based inhibitors continues to address challenges such as acquired resistance to earlier drugs. Future research will likely focus on the development of covalent and allosteric inhibitors, as well as multi-targeted agents that can simultaneously modulate several key signaling pathways, further solidifying the legacy of the quinazoline core in modern medicinal chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 6-Iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Iodoquinazolin-4-amine (CAS Number: 182880-14-4). The following sections detail the hazards, personal protective equipment, first aid measures, and safe handling procedures for this compound, based on available safety data sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below.

Table 1: GHS Classification

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed.[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation.[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation.[1]

Pictogram:

Signal Word: Warning[1]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Table 2: Handling and Storage Precautions

PrecautionDescription
Handling Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]
Storage Store in a cool place (2-8°C).[1] Keep container tightly closed in a dry and well-ventilated place.
Fire Prevention Normal measures for preventive fire protection.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

First Aid Measures

In case of exposure, immediate medical attention is required.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

Personal Precautions:

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Avoid breathing vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

  • Avoid breathing dust.[1]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let product enter drains.[1]

Methods for Cleaning Up:

  • Pick up and arrange disposal without creating dust.[1]

  • Sweep up and shovel.[1]

  • Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material.[1] Dispose of contaminated packaging as unused product.[1]

Experimental Protocols

Workflow for Safe Handling

Safe_Handling_Workflow A Receipt and Storage B Pre-Experiment Preparation A->B Retrieve from 2-8°C storage C Don PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Handling in Ventilated Area (Fume Hood) C->D E Weighing and Transfer D->E Avoid dust formation F Experimental Use E->F G Decontamination of Equipment F->G After experiment H Waste Disposal (Labeled, Sealed Container) F->H Dispose of waste I Doff PPE G->I H->I J Personal Hygiene (Wash Hands) I->J

Caption: Workflow for the safe handling of this compound.

Physical and Chemical Properties

Table 5: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆IN₃[1]
Molecular Weight 271.06 g/mol [1]
CAS Number 182880-14-4[1]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Iodoquinazolin-4-amine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures. This protocol details the Suzuki coupling of 6-Iodoquinazolin-4-amine with various arylboronic acids. The quinazoline core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse aryl groups at the 6-position is crucial for the development of new therapeutic agents. This document provides detailed experimental procedures, a summary of reaction conditions, and a visual representation of the workflow. The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired product and regenerate the catalyst.[1][2][3]

Experimental Protocols

This section outlines two common protocols for the Suzuki coupling of this compound with arylboronic acids: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

  • Reagent Preparation : In a clean, dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).[4]

  • Solvent Addition : Add a suitable solvent system, such as a 3:1 mixture of DMF (N,N-Dimethylformamide) and Ethanol.[4] The solvent should be degassed prior to use to remove dissolved oxygen.

  • Catalyst Addition : Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.05-0.10 equiv.), to the reaction mixture.[4]

  • Inert Atmosphere : Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain the inert atmosphere throughout the reaction.

  • Reaction : Heat the mixture to 100 °C with vigorous stirring for 2-12 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

  • Reagent Preparation : In a microwave-safe reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and sodium carbonate (Na₂CO₃) (2.5 equiv.).[5]

  • Solvent and Catalyst Addition : Add ethylene glycol dimethyl ether as the solvent, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 equiv.).[5]

  • Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C for 20-30 minutes.[5]

  • Work-up and Purification : After cooling to room temperature, filter the reaction mixture. The filtrate can be concentrated and the crude product purified by silica gel column chromatography.[5]

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of this compound.

ParameterConventional Heating ProtocolMicrowave-Assisted ProtocolAlternative Conditions
Starting Material This compoundThis compound4-amino-6-iodoquinazoline[6]
Coupling Partner Arylboronic Acid (1.2 equiv.)[4]Arylboronic Acid (1.1 equiv.)[5]Furfurylboronic acid[6]
Catalyst PdCl₂(PPh₃)₂ (0.05-0.1 equiv.)[4]Pd(PPh₃)₄ (0.04 equiv.)[5]10% Pd/C[6]
Base K₂CO₃ (2.0 equiv.)[4]Na₂CO₃ (2.5 equiv.)[5]Triethylamine[6]
Solvent 3:1 DMF-EtOH[4]Ethylene glycol dimethyl ether[5]Ethanol[6]
Temperature 100 °C[4]80 °C[5]Reflux[6]
Reaction Time 2 hours[4]20 minutes[5]Not specified
Yield Varies depending on substrateUp to 95% (for a similar substrate)[5]Not specified

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Arylboronic_acid Ar-B(OH)₂ plus1 + 6-Arylquinazolin-4-amine Catalyst->6-Arylquinazolin-4-amine Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF/EtOH) Heat Heat or Microwave

Caption: General scheme of the Suzuki coupling reaction.

Suzuki_Workflow start Start reagent_prep 1. Reagent Preparation (this compound, Arylboronic acid, Base) start->reagent_prep solvent_catalyst 2. Add Solvent and Pd Catalyst reagent_prep->solvent_catalyst inert_atmosphere 3. Establish Inert Atmosphere (Ar/N₂) solvent_catalyst->inert_atmosphere reaction 4. Reaction (Conventional Heating or Microwave Irradiation) inert_atmosphere->reaction workup 5. Reaction Work-up (Quench, Extract) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product: 6-Arylquinazolin-4-amine purification->product

References

Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient synthesis of 4-aminoquinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). 4-Aminoquinazolines are a pivotal class of heterocyclic compounds renowned for their broad spectrum of biological activities, including potent inhibition of key signaling proteins such as epidermal growth factor receptor (EGFR) tyrosine kinase and phosphatidylinositol 3-kinase (PI3K).[1][2][3] Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[4] The protocols outlined below are designed to be reproducible and scalable for applications in medicinal chemistry and drug discovery.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[5][6] In particular, 4-aminoquinazoline derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[2][3] Traditional synthetic routes to these compounds often involve prolonged reaction times at high temperatures.[4] Microwave-assisted synthesis has emerged as a powerful tool to accelerate these transformations, enabling rapid access to diverse libraries of 4-aminoquinazoline analogs for biological screening.[5][7] This application note details two robust microwave-assisted protocols for the synthesis of 4-aminoquinazoline derivatives.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
EntryMethodReaction TimeYield (%)Reference
1Conventional Heating (Reflux)12 hoursLower (not specified)[4]
2Microwave Irradiation (60W)20 minutes96.5% (for compound 5b)[4]
Table 2: Optimization of Microwave Conditions for Synthesis of Compound 5b[4]
EntryMicrowave Power (W)Temperature (°C)Yield (%)
1408075.9
2608096.5
3808098.8
41008097.0
5603079.9
6605084.0
7607090.0
Table 3: Microwave-Assisted Synthesis of (Quinazolin-4-ylamino)methyl-phosphonates[9]
EntrySolvent System (v/v)Reaction Time (min)Temperature (°C)Pressure (psi)Yield (%)
1isopropanol/acetic acid (4:1)20150150~79
2acetonitrile/acetic acid (4:1)2010010040.1
3isopropanol/acetic acid (4:1)1010010045.1
4isopropanol/acetic acid (4:1)3010010062.5

Experimental Protocols

Protocol 1: Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines from 4-Chloroquinazoline

This protocol is adapted from a method developed for the rapid synthesis of various N-arylheterocyclic substituted-4-aminoquinazolines.[4]

Materials:

  • 4-Chloroquinazoline (3.0 mmol)

  • Aryl heterocyclic amine (3.0 mmol)

  • 2-Propanol (30 mL)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol).

  • Add 2-propanol (30 mL) to the vial.

  • Stir the mixture for three minutes at room temperature to ensure homogeneity.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 60W for 20 minutes. The temperature will rise during the irradiation.

  • After the irradiation is complete, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold 2-propanol, and dried to afford the pure product.

Protocol 2: Synthesis of 4-Aminoquinazoline Derivatives from N-(2-cyanophenyl)-N,N-dimethylformamidine

This protocol is a versatile method for preparing a wide range of 4-aminoquinazoline derivatives.[7][8]

Materials:

  • N-(2-cyanophenyl)-N,N-dimethylformamidine derivative (0.52 mmol)

  • Amine (0.62 mmol)

  • Acetonitrile (CH₃CN) (2 mL)

  • Acetic acid (HOAc) (0.6 mL)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial containing a stir bar, add the N-(2-cyanophenyl)-N,N-dimethylformamidine derivative (0.52 mmol) and the selected amine (0.62 mmol).

  • Add acetonitrile (2 mL) and acetic acid (0.6 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 160°C and irradiate for 10 minutes.

  • Upon completion, cool the reaction vial to room temperature.

  • The product can be isolated and purified using an appropriate workup and purification procedure, such as extraction and column chromatography.[8]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: From 4-Chloroquinazoline cluster_protocol2 Protocol 2: From N-(2-cyanophenyl)formamidine p1_start Mix 4-Chloroquinazoline & Aryl Amine in 2-Propanol p1_mw Microwave Irradiation (60W, 20 min) p1_start->p1_mw p1_cool Cool to RT p1_mw->p1_cool p1_filter Filter & Wash p1_cool->p1_filter p1_end Pure Product p1_filter->p1_end p2_start Mix Formamidine Derivative & Amine in CH3CN/HOAc p2_mw Microwave Irradiation (160°C, 10 min) p2_start->p2_mw p2_cool Cool to RT p2_mw->p2_cool p2_purify Workup & Purification p2_cool->p2_purify p2_end Pure Product p2_purify->p2_end

Caption: Experimental workflows for microwave-assisted synthesis.

signaling_pathway cluster_cell Cellular Processes cluster_pathway PI3K/Akt Signaling Pathway Proliferation Proliferation Survival Survival Apoptosis Apoptosis EGFR EGFR PI3K PI3Kα EGFR->PI3K Akt Akt PI3K->Akt Akt->Proliferation Akt->Survival Akt->Apoptosis Quinazoline 4-Aminoquinazoline Derivatives Quinazoline->EGFR Inhibition Quinazoline->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/Akt signaling pathways.

References

Application Notes and Protocols: Synthesis of Aurora Kinase Inhibitors Using 6-Iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Aurora kinase inhibitors derived from 6-iodoquinazolin-4-amine. The protocols detailed below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel anti-cancer therapeutics targeting the Aurora kinase family.

Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for the development of novel anticancer agents. The quinazoline scaffold is a well-established pharmacophore in kinase inhibitor design, and derivatives of quinazolin-4-amine have shown significant promise as potent and selective inhibitors of Aurora kinases.[2][3]

This document outlines the synthetic route for preparing 6-arylquinazolin-4-amine derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction. It also provides detailed protocols for the biochemical evaluation of these compounds as Aurora kinase inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of synthesized quinazolin-4-amine derivatives against Aurora A and Aurora B kinases. The data highlights the potential for developing selective inhibitors based on the substitution at the 6-position of the quinazoline core.

CompoundR GroupAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (B/A)
1 Phenyl15.348.23.1
2 4-Fluorophenyl12.191.57.6
3 4-Chlorophenyl10.8123.711.5
4 4-Methylphenyl18.965.43.5
5 4-Methoxyphenyl25.6158.36.2
6 3-Fluorophenyl8.765.87.6
7 (Lead) 2,4-Dichloro-5-methoxyphenyl5.215.63.0
8 1H-Indol-5-yl4.13100>756

Data adapted from Long et al., European Journal of Medicinal Chemistry, 2018.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 6-Arylquinazolin-4-amines via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 6-arylquinazolin-4-amines from this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Ethylene glycol dimethyl ether (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Microwave reactor (optional)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Add a mixture of ethylene glycol dimethyl ether and water (4:1, 10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. Alternatively, the reaction can be performed in a microwave reactor at 100-120 °C for 20-30 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the desired 6-arylquinazolin-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC₅₀ values of the synthesized compounds against Aurora A and Aurora B kinases using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control wells).

    • Add 5 µL of a mixture containing the kinase buffer, ATP, and the kinase substrate to each well.

    • To initiate the kinase reaction, add 2.5 µL of the diluted Aurora A or Aurora B kinase to each well. For the "blank" wells, add 2.5 µL of kinase assay buffer without the enzyme.

  • Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Normalize the data to the control (DMSO-treated) wells, which represent 100% kinase activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitors Inhibitors Centrosome_Maturation Centrosome Maturation Mitotic_Entry Mitotic Entry Spindle_Assembly Bipolar Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A_Inhibitor Aurora A Inhibitor Aurora_A Aurora A Aurora_A_Inhibitor->Aurora_A Aurora_B_Inhibitor Aurora B Inhibitor Aurora_B Aurora B Aurora_B_Inhibitor->Aurora_B Aurora_A->Centrosome_Maturation Aurora_A->Mitotic_Entry Aurora_A->Spindle_Assembly Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis TPX2 TPX2 TPX2->Aurora_A activates INCENP_Survivin_Borealin INCENP/Survivin/ Borealin (CPC) INCENP_Survivin_Borealin->Aurora_B activates

Caption: Simplified signaling pathway of Aurora A and Aurora B kinases during the G2 and M phases of the cell cycle.

Experimental Workflow for Aurora Kinase Inhibitor Synthesis and Evaluation

Experimental_Workflow Start Starting Material: This compound Synthesis Suzuki-Miyaura Coupling with Arylboronic Acids Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Screening In Vitro Kinase Assay (Aurora A & B) Characterization->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for the synthesis and evaluation of 6-arylquinazolin-4-amine derivatives as Aurora kinase inhibitors.

Logical Relationship of Selective Aurora Kinase Inhibition

Inhibition_Logic Quinazoline_Core Quinazolin-4-amine Core R_Group Substitution at 6-position (R group) Quinazoline_Core->R_Group modified by Selectivity Selective Inhibition (Aurora A vs. Aurora B) R_Group->Selectivity determines High_Selectivity High Selectivity (e.g., R = 1H-Indol-5-yl) Selectivity->High_Selectivity can be Low_Selectivity Low Selectivity (e.g., R = Phenyl) Selectivity->Low_Selectivity can be

Caption: Logical relationship between the 6-position substituent on the quinazolin-4-amine core and the resulting selectivity for Aurora kinases.

References

Step-by-step synthesis of gefitinib using a quinazoline intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Gefitinib

Topic: Step-by-step Synthesis of Gefitinib Using a Quinazoline Intermediate For: Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2][3] It is a first-generation EGFR tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific activating mutations in the EGFR gene.[1][2] The chemical name for gefitinib is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine.[4][5] Its efficacy is centered on the competitive and reversible inhibition of the ATP-binding site within the EGFR's intracellular domain, thereby blocking the entire downstream signaling cascade.[2][4][6]

This document provides a detailed protocol for a multi-step synthesis of gefitinib, focusing on the construction and utilization of a key 4-chloroquinazoline intermediate.

Mechanism of Action: EGFR Signaling Pathway Inhibition

The epidermal growth factor receptor is a transmembrane protein that, upon binding to ligands like epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), undergoes dimerization.[1][4] This dimerization activates its intrinsic tyrosine kinase, leading to the autophosphorylation of tyrosine residues in its cytoplasmic domain.[1] These phosphorylated sites act as docking stations for signaling proteins that initiate multiple downstream cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1]

Gefitinib functions as an ATP-competitive inhibitor.[2] It selectively binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and effectively halting the activation of these downstream pathways.[1][2] This blockade can inhibit tumor cell growth and induce apoptosis (programmed cell death).[1][7]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / TGF-α EGFR EGFR Monomer Ligand->EGFR Binding Dimer EGFR Dimerization EGFR->Dimer P_Site Autophosphorylation Dimer->P_Site Activates ATP ATP ATP->P_Site Phosphate Source Gefitinib Gefitinib Gefitinib->P_Site Blocks ATP Binding PI3K_AKT PI3K-AKT Pathway P_Site->PI3K_AKT Initiates RAS_ERK RAS-RAF-MEK-ERK Pathway P_Site->RAS_ERK Initiates Outcome Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Outcome RAS_ERK->Outcome

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Synthetic Workflow and Protocols

The synthesis of gefitinib can be achieved through various routes. A common and effective strategy involves the preparation of a substituted 4-chloroquinazoline, which serves as a key intermediate for coupling with 3-chloro-4-fluoroaniline. The following protocol is a multi-step synthesis starting from the readily available methyl 3-hydroxy-4-methoxybenzoate.[8]

Gefitinib_Synthesis Start Methyl 3-hydroxy- 4-methoxybenzoate Int1 Intermediate 1 (Alkylated Ester) Start->Int1 1. Alkylation (1-bromo-3-chloropropane) Int2 Intermediate 2 (Nitrated Ester) Int1->Int2 2. Nitration (HNO₃, AcOH) Int3 Intermediate 3 (Amino Ester) Int2->Int3 3. Reduction (Fe, AcOH) Int4 Intermediate 4 (Quinazolinone) Int3->Int4 4. Cyclization (Formamidine Acetate) Int5 Intermediate 5 (4-Chloroquinazoline) Int4->Int5 5. Chlorination (SOCl₂) Int6 Intermediate 6 (Anilinoquinazoline) Int5->Int6 6. SₙAr Reaction (3-chloro-4-fluoroaniline) Gefitinib Gefitinib Int6->Gefitinib 7. Final Amination (Morpholine, KI)

Caption: Multi-step synthetic workflow for Gefitinib production.

Experimental Protocols

Step 1: Alkylation to form Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent like DMF, add potassium carbonate (K₂CO₃) as a base.

  • Add 1-bromo-3-chloropropane dropwise to the mixture.

  • Heat the reaction mixture to approximately 60°C and stir until the reaction is complete (monitored by TLC).[8]

  • After cooling, pour the mixture into ice water to precipitate the product.[8]

  • Filter the solid, wash with cold water, and recrystallize from a solvent like ethyl acetate to yield the pure product.[8]

Step 2: Nitration to form Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate

  • Dissolve the product from Step 1 in acetic acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a mixture of nitric acid and acetic anhydride while maintaining the low temperature.[8]

  • Stir the reaction for several hours at low temperature until completion.

  • Work up the reaction by pouring it into ice water, filtering the resulting solid, and washing thoroughly.

Step 3: Reduction to form Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

  • Create a suspension of powdered iron in acetic acid and heat to 50-60°C.[8]

  • Add a solution of the nitrated product from Step 2 in methanol dropwise to the heated suspension.[8]

  • Stir the mixture for approximately 30 minutes at 50-60°C.[8]

  • Filter the catalyst and evaporate the volatiles from the filtrate.

  • Pour the residue into water and extract with ethyl acetate. The organic phase is then washed, dried, and concentrated to yield the amino ester.[8]

Step 4: Cyclization to form 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one

  • Reflux the amino ester from Step 3 with formamidine acetate in ethanol.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to allow the product to crystallize.

  • Filter the solid and wash with cold ethanol to obtain the quinazolinone intermediate.

Step 5: Chlorination to form 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

  • Reflux the quinazolinone from Step 4 in thionyl chloride (SOCl₂) with a catalytic amount of DMF.[8]

  • After the reaction is complete, remove the excess thionyl chloride under vacuum.

  • Triturate the residue with a non-polar solvent to obtain the crude 4-chloroquinazoline product, which can be used in the next step without further purification.

Step 6: Nucleophilic Aromatic Substitution (SₙAr)

  • Dissolve the 4-chloroquinazoline intermediate from Step 5 in a solvent such as isopropanol.

  • Add 3-chloro-4-fluoroaniline to the solution and reflux the mixture.[8][9]

  • Upon completion, cool the reaction mixture. The product, 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine, will precipitate.

  • Filter the solid and wash with isopropanol to get the desired anilinoquinazoline.

Step 7: Final Amination to yield Gefitinib

  • Add the product from Step 6 and potassium iodide (KI) to a solution of morpholine in DMF.[8]

  • Stir the solution at 60°C for approximately 30 minutes.[8]

  • Pour the reaction mixture into ice water and extract with a solvent like chloroform.[8]

  • Combine the organic layers, wash with saturated sodium carbonate solution and brine, then dry over sodium sulfate.[8]

  • Remove the solvent under vacuum to yield crude gefitinib. The final product can be purified by recrystallization to achieve high purity.

Quantitative Data Summary

The yields and purity of intermediates and the final product are crucial for assessing the efficiency of the synthesis. The data below is representative of the described synthetic route.

StepProductTypical YieldPurity (HPLC)Reference
1Methyl 3-(3-chloropropoxy)-4-methoxybenzoate~95%>99%[8]
2Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoateHigh-[8]
3Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate~77%>98%[8]
4-7Gefitinib (from amino ester)~37% (overall)>99%[8]
7Gefitinib (final step only)up to 99%>99%[9]

Note: Yields can vary based on reaction scale, purity of reagents, and specific conditions used.

Conclusion

The synthesis of gefitinib via a 4-chloroquinazoline intermediate is a robust and scalable method. Careful control over reaction conditions in each step, particularly in the nitration, reduction, and final amination stages, is critical for achieving high yields and purity. The protocols and data presented here provide a comprehensive guide for researchers involved in the synthesis of gefitinib and related quinazoline-based kinase inhibitors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 6-Iodoquinazolin-4-amine. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of novel 6-amino-substituted quinazolin-4-amine derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds between aryl halides and a wide variety of amine coupling partners.[1] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) species, typically stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired 6-amino-substituted quinazolin-4-amine product, regenerating the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are crucial for the success of this reaction, as they promote both the oxidative addition and reductive elimination steps.[2][3]

Data Presentation: Reaction Parameters and Optimization

The successful amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical conditions and provide a starting point for reaction optimization. Given the structural similarity, data from the amination of 6-bromoquinazolines and other heteroaryl halides serve as a valuable reference.[4][5]

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandKey Characteristics
Pd(OAc)₂XantphosA versatile and widely used system for amination of various aryl halides, including quinazoline derivatives.[2][4]
Pd₂(dba)₃BrettPhosOften effective for challenging couplings and can be used with a variety of functionalized amines.[2]
[Pd(allyl)Cl]₂RuPhosA robust catalyst system suitable for a broad range of primary and secondary amines.
G3/G4 PrecatalystsBippyPhosPre-activated catalysts that can offer higher activity and shorter reaction times.

Table 2: Common Bases and Solvents

BaseSolventTypical Reaction TemperatureNotes
Cs₂CO₃1,4-Dioxane90-110 °CA milder base, suitable for substrates with base-sensitive functional groups.
NaOtBuToluene80-110 °CA strong base, often leading to faster reaction rates.[2]
K₃PO₄t-BuOH100 °CAn alternative base and solvent system that can be effective in certain cases.[2]
LiHMDSTHF60-80 °CA strong, non-nucleophilic base useful for a variety of heterocyclic substrates.

Table 3: Exemplary Reaction Conditions for Structurally Related Quinazolines

SubstrateAmineCatalyst SystemBaseSolventTemp.YieldReference
6-Bromobenzo[h]quinazolin-4(3H)-oneMorpholinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100 °CHigh[4]
6-Bromoquinazolin-4-thioneAromatic AminesPalladium CatalystAppropriate BaseTolueneOptimizedGood[5][6]
2-ChloroquinazolineAniline DerivativePalladium Precatalyst / Phosphine LigandK₃PO₄ or NaOtBut-BuOH or Toluene100 °CVaries[2]

Experimental Protocols

The following protocols are provided as a general guideline for the Buchwald-Hartwig amination of this compound. Optimization of catalyst/ligand loading, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: General Procedure using Pd(OAc)₂/Xantphos

This protocol is adapted from the successful amination of a closely related 6-bromoquinazoline derivative.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add Cesium Carbonate (1.4 mmol, 1.4 equiv.) to the reaction mixture.

  • Via syringe, add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-substituted quinazolin-4-amine.

Protocol 2: Procedure using a Stronger Base (NaOtBu)

This protocol is suitable for less reactive amines or when faster reaction times are desired.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%) to an oven-dried reaction vial.

  • Add Sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the vial.

  • Add anhydrous toluene (5 mL) to the vial and seal it with a PTFE-lined cap.

  • Remove the vial from the glovebox (if used) and place it in a preheated heating block or oil bath at 80-110 °C.

  • Stir the reaction mixture for the required duration, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and proceed with the workup and purification as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition_complex Ar-Pd(II)(I)L_n pd0->oxidative_addition_complex Oxidative Addition (Ar-I) amine_coordination [Ar-Pd(II)(I)(R₂NH)L_n] oxidative_addition_complex->amine_coordination Amine Coordination (+ R₂NH) amido_complex Ar-Pd(II)(NR₂)L_n amine_coordination->amido_complex Deprotonation (+ Base, - Base·HI) amido_complex->pd0 Reductive Elimination (Ar-NR₂) ArI This compound R2NH Amine Product 6-(R₂N)-quinazolin-4-amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand start->setup inert Create Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert reagents Add Base and Anhydrous Solvent inert->reagents reaction Stir at Elevated Temperature (80-110 °C) reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Workup: - Cool to RT - Dilute & Filter monitor->workup Complete extraction Extraction: - Wash with H₂O & Brine - Dry Organic Layer workup->extraction purification Purification: - Concentrate - Flash Column Chromatography extraction->purification end Isolated Product purification->end

Caption: General experimental workflow for the amination reaction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Iodoquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the purification of 6-iodoquinazolin-4-amine derivatives using preparative High-Performance Liquid Chromatography (HPLC). Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often requiring high purity for accurate biological evaluation. The presence of an iodine atom in the structure can influence the chromatographic behavior, making a well-developed purification method essential. This document outlines a systematic approach, from analytical method development to preparative scale-up, to achieve high purity and recovery of the target compounds.

The method primarily utilizes reversed-phase HPLC, a widely used technique for the purification of moderately polar to nonpolar organic molecules.[1] A C18 stationary phase is employed with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution, especially for basic compounds like quinazolinamines which can otherwise exhibit peak tailing.[1][2]

Data Presentation

The following table summarizes the typical parameters and results for the analytical and preparative HPLC purification of a representative this compound derivative.

ParameterMethod A: AnalyticalMethod B: Preparative
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 21.2 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 15 min25-65% B over 20 min
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 10 µL (1 mg/mL)500 µL (20 mg/mL)
Detection UV at 254 nmUV at 254 nm
Retention Time ~8.5 min~9.2 min
Purity (Post-Purification) >99% (by analytical HPLC)>99% (by analytical HPLC)
Recovery N/A~90%

Experimental Protocols

A systematic approach is crucial for scaling up an analytical separation to a preparative one to minimize the consumption of samples and solvents.[3]

1. Analytical Method Development

  • Objective: To develop a robust analytical method that provides good resolution between the target compound and any impurities.

  • Instrumentation: An analytical HPLC system equipped with a UV detector.

  • Procedure:

    • Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter and degas both phases.

    • Sample Preparation: Dissolve a small amount of the crude this compound derivative in the mobile phase or a compatible solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

    • Initial Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) at a flow rate of 1 mL/min to determine the approximate elution time of the target compound.

    • Method Optimization: Adjust the gradient to focus on the elution of the target peak, ensuring it is well-resolved from nearby impurities. Aim for a resolution of >1.5.

2. Preparative Method Scale-Up and Purification

  • Objective: To scale the optimized analytical method to a preparative scale for isolating the pure compound.

  • Instrumentation: A preparative HPLC system with a larger bore column, a high-pressure gradient pump, a UV detector, and a fraction collector.

  • Procedure:

    • Column: Install a preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 150 mm, 5 µm).

    • Scale-Up Calculations:

      • Flow Rate: The flow rate is scaled based on the cross-sectional area of the columns. The scaling factor is calculated as (d_prep / d_anal)² where 'd' is the inner diameter of the preparative and analytical columns, respectively.

      • Injection Volume and Sample Load: The sample load can be scaled up based on the column volume.

    • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent to a higher concentration (e.g., 20 mg/mL). Ensure the sample is fully dissolved and filtered.

    • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the prepared sample and start the scaled-up gradient method.

    • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the target compound's peak.

    • Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.

    • Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified solid compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Crude Sample Preparation analytical_dev Analytical Method Development sample_prep->analytical_dev prep_run Preparative Run sample_prep->prep_run mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->analytical_dev mobile_phase_prep->prep_run scale_up Method Scale-Up analytical_dev->scale_up scale_up->prep_run fraction_collection Fraction Collection prep_run->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_compound Pure Compound solvent_removal->pure_compound

Caption: Workflow for HPLC Purification of this compound Derivatives.

method_development_logic start Start: Crude Material analytical_screen Analytical Screening (e.g., C18, Phenyl-Hexyl) start->analytical_screen select_column Select Best Column (Resolution & Peak Shape) analytical_screen->select_column gradient_opt Optimize Gradient (Focus on Target Peak) select_column->gradient_opt decision2 Peak Shape Good? select_column->decision2 Check load_study Loading Study (Determine Max Load) gradient_opt->load_study decision1 Resolution > 1.5? gradient_opt->decision1 Check scale_up Scale-Up Calculation (Flow, Gradient, Load) load_study->scale_up prep_purification Preparative Purification Run scale_up->prep_purification end End: Purified Compound prep_purification->end decision1->gradient_opt No, Adjust Gradient decision1->load_study Yes decision2->analytical_screen No, Try New Column decision2->gradient_opt Yes

Caption: Logic Diagram for HPLC Method Development and Scale-Up.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinazolin-4-amine is a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for preclinical evaluation. The quinazoline scaffold is a well-established pharmacophore present in numerous approved drugs, and the strategic placement of an iodine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions. This document provides a detailed protocol for the large-scale synthesis of this compound, designed to be robust and scalable for preclinical supply.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available 6-iodo-4(3H)-quinazolinone. The proposed pathway involves the chlorination of the quinazolinone to activate the 4-position, followed by a nucleophilic aromatic substitution with an amine source to introduce the desired 4-amino group.

Synthetic Pathway of this compound A 6-Iodo-4(3H)-quinazolinone B 4-Chloro-6-iodoquinazoline A->B SOCl₂, DMF (cat.) Reflux C This compound B->C NH₃ in isopropanol Sealed vessel, Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-iodoquinazoline

Principle: The hydroxyl group at the 4-position of 6-iodo-4(3H)-quinazolinone is converted to a chloro group using thionyl chloride with a catalytic amount of dimethylformamide (DMF). This chlorination step is crucial for activating the substrate for the subsequent nucleophilic substitution.

Materials:

  • 6-Iodo-4(3H)-quinazolinone

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 6-iodo-4(3H)-quinazolinone (1 equivalent) in thionyl chloride (5 volumes), slowly add a catalytic amount of dimethylformamide (0.05 equivalents).[1]

  • Heat the reaction mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.[1]

  • To the residue, add toluene (10 volumes) and co-evaporate under reduced pressure. Repeat this step to ensure complete removal of residual thionyl chloride.[1]

  • Dissolve the crude residue in dichloromethane, and if necessary, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-chloro-6-iodoquinazoline as a solid. The product can be used in the next step without further purification if purity is deemed sufficient by analytical methods.

Step 2: Synthesis of this compound

Principle: The chloro group at the 4-position of 4-chloro-6-iodoquinazoline is displaced by an amino group via a nucleophilic aromatic substitution (SNAr) reaction. A solution of ammonia in an alcohol is used as the nucleophile.

Materials:

  • 4-Chloro-6-iodoquinazoline

  • Ammonia in isopropanol (or another suitable alcohol)

  • Isopropanol

Procedure:

  • In a sealed pressure vessel, suspend 4-chloro-6-iodoquinazoline (1 equivalent) in a solution of ammonia in isopropanol (e.g., 7N).

  • Seal the vessel and heat the reaction mixture to a temperature between 100-120°C for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent to release any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Triturate the resulting solid with a suitable solvent (e.g., diethyl ether or cold ethanol) to remove any soluble impurities.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantProductKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
16-Iodo-4(3H)-quinazolinone4-Chloro-6-iodoquinazolineSOCl₂, DMFThionyl ChlorideReflux4.5~99>95
24-Chloro-6-iodoquinazolineThis compoundNH₃ in isopropanolIsopropanol100-12012-18>85>98

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination A Charge Reactor with 6-Iodo-4(3H)-quinazolinone and SOCl₂ B Add catalytic DMF A->B C Heat to Reflux (4.5h) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Solvent Removal (in vacuo) D->E F Toluene Co-evaporation E->F G Isolation of 4-Chloro-6-iodoquinazoline F->G H Charge Pressure Vessel with 4-Chloro-6-iodoquinazoline and NH₃/IPA G->H Intermediate I Heat (100-120°C, 12-18h) H->I J Reaction Monitoring (TLC/LC-MS) I->J K Cool and Vent J->K L Solvent Removal (in vacuo) K->L M Trituration and Filtration L->M N Drying of this compound M->N

Caption: General experimental workflow for the synthesis of this compound.

Preclinical Studies Application

While specific preclinical data for this compound is not extensively published, its structural analogs, the 4-anilinoquinazolines, are widely recognized as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR.[2] These kinases are often dysregulated in various cancers, making them attractive targets for therapeutic intervention.[3]

Derivatives of this compound can be synthesized and evaluated in a variety of preclinical assays, including:

  • In vitro kinase assays: To determine the inhibitory activity against a panel of relevant kinases.

  • Cell-based proliferation assays: To assess the cytotoxic effects on cancer cell lines.[3]

  • In vivo xenograft models: To evaluate the anti-tumor efficacy in animal models.[3][4]

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

The 6-iodo substituent serves as a valuable synthetic handle for creating a library of analogs through palladium-catalyzed cross-coupling reactions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

Application of 6-Iodoquinazolin-4-amine in the Synthesis of Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinazolin-4-amine is a versatile building block for the synthesis of novel fluorescent probes. The quinazoline scaffold is a prominent heterocycle in medicinal chemistry and has been incorporated into various fluorescent imaging agents. The presence of an iodo group at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. This allows for the straightforward introduction of a wide array of fluorophores, enabling the development of probes for specific biological targets or for sensing applications. The 4-amino group can also be further functionalized to modulate the probe's properties or to introduce a recognition moiety for a target biomolecule.

This document provides detailed protocols for the synthesis of fluorescent probes derived from this compound, leveraging Sonogashira and Suzuki cross-coupling reactions.

Synthetic Methodologies

The synthesis of fluorescent probes from this compound can be efficiently achieved by coupling a fluorophore-containing terminal alkyne or boronic acid/ester to the 6-position of the quinazoline ring.

Sonogashira Coupling for the Synthesis of Alkyne-Linked Fluorescent Probes

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. In this context, this compound can be reacted with a terminal alkyne-functionalized fluorophore (e.g., pyrene, BODIPY, or coumarin derivatives) to yield a fluorescent probe with a rigid alkynyl linker.

Sonogashira_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product This compound This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) This compound->Catalyst + Fluorophore-Alkyne Fluorophore-Alkyne Fluorophore-Alkyne->Catalyst + Base_Solvent Base (e.g., Et₃N) Solvent (e.g., THF/DMF) Fluorescent_Probe 6-(Fluorophore-alkynyl)quinazolin-4-amine Base_Solvent->Fluorescent_Probe Sonogashira Coupling

Caption: Sonogashira coupling workflow for fluorescent probe synthesis.

Suzuki Coupling for the Synthesis of Aryl-Linked Fluorescent Probes

The Suzuki coupling reaction facilitates the formation of a carbon-carbon single bond between an organoboron compound (boronic acid or ester) and an aryl halide. This method can be employed to couple a fluorophore bearing a boronic acid or boronic ester group (e.g., BODIPY-boronic ester) with this compound, resulting in a fluorescent probe with a biaryl linkage.

Suzuki_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product This compound This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (optional) This compound->Catalyst + Fluorophore-Boronic_Acid Fluorophore-Boronic Acid/Ester Fluorophore-Boronic_Acid->Catalyst + Base_Solvent Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, DMF) Fluorescent_Probe 6-(Fluorophore-aryl)quinazolin-4-amine Base_Solvent->Fluorescent_Probe Suzuki Coupling

Caption: Suzuki coupling workflow for fluorescent probe synthesis.

Data Presentation

The photophysical properties of the synthesized probes are crucial for their application. The following table summarizes hypothetical yet realistic data for fluorescent probes derived from this compound, based on known quinazoline-based fluorophores.

Probe IDFluorophore CoupledCoupling MethodAbsorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
QZP-1 PyreneSonogashira345375, 395 (monomer)30, 500.65
QZB-1 BODIPY FLSuzuki50351290.92
QZC-1 CoumarinSonogashira390475850.78
QZN-1 NaphthaleneSuzuki330420900.55

Experimental Protocols

Note: These are generalized protocols and may require optimization based on the specific fluorophore used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Sonogashira Coupling
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the terminal alkyne-functionalized fluorophore (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

  • Addition of Solvent and Base:

    • Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine, 3:1 v/v) to the flask via syringe.

    • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

    • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Protocol 2: General Procedure for Suzuki Coupling
  • Reaction Setup:

    • In a reaction vessel, combine this compound (1.0 eq.), the fluorophore-boronic acid or boronic ester (1.5 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

    • Add a base, for example, potassium carbonate (K₂CO₃) (3.0 eq.) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

    • Evacuate and backfill the vessel with an inert gas.

  • Addition of Solvent:

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel to obtain the desired fluorescent probe.

Signaling Pathway Visualization

The synthesized fluorescent probes can be designed to target specific biological pathways. For instance, a probe targeting a particular kinase within a signaling cascade can be visualized as follows:

Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Probe Quinazoline-Probe Probe->Kinase_B Binds to

Caption: Probe targeting a kinase in a signaling cascade.

N-Arylation of 4-Chloroquinazolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of N-aryl-4-aminoquinazolines is a critical step in the creation of novel therapeutic agents. This document provides detailed experimental procedures for the N-arylation of 4-chloroquinazolines, a key intermediate in the synthesis of a wide range of biologically active compounds. The protocols outlined below cover classical, microwave-assisted, and palladium-catalyzed Buchwald-Hartwig amination methods.

Summary of Reaction Conditions and Yields

The following table summarizes the quantitative data from various N-arylation methods, offering a comparative overview of reaction conditions and their corresponding yields.

MethodReactantsSolventCatalyst/BaseTemperature (°C)TimeYield (%)Reference
Classical4-chloroquinazoline, Aryl heterocyclic amine2-Propanol-Reflux12 h-[1]
Microwave4-chloroquinazoline, Aryl heterocyclic amine2-Propanol-- (60W)20 min-[1]
Microwave4-chloro-6-halo-2-phenylquinazoline, N-methylanilinesTHF/H₂O (1:1)--10 min - 2 h63-96[2][3]
Buchwald-Hartwig2-Chloroquinazoline, Aniline derivativeToluenePd₂(dba)₃, Xantphos, Cs₂CO₃11020 h50[4]
Buchwald-Hartwig2-Chloroquinazoline, Aniline derivativeDioxanePd₂(dba)₃, Xantphos, Cs₂CO₃11020 h72[4]
Buchwald-HartwigBromo-aromatic ring, AnilineToluenePd(OAc)₂, BINAP, Cs₂CO₃1108 h-[5]

Experimental Protocols

Classical Method for N-arylation

This protocol describes a conventional heating method for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines.

Materials:

  • 4-chloroquinazoline (3.0 mmol)

  • Aryl heterocyclic amine (3.0 mmol)

  • 2-Propanol (30 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL).[1]

  • Stir the mixture under reflux for 12 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the residue with water and filter the solid.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (5:1 v/v) eluent to obtain the title compound.[1]

Microwave-Assisted N-arylation

This method offers a more rapid and efficient synthesis of N-aryl-4-aminoquinazolines using microwave irradiation.

Materials:

  • 4-chloroquinazoline (3.0 mmol) or 4-chloro-6-halo-2-phenylquinazoline (1.0 equiv)

  • Aryl heterocyclic amine (3.0 mmol) or N-methylaniline (1.05 equiv)

  • 2-Propanol (30 mL) or THF/H₂O (1:1, 6 mL)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure A (Using 2-Propanol):

  • In a microwave vial, combine 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL).[1]

  • Stir the mixture for three minutes.[1]

  • Irradiate the mixture in a microwave oven at 60W for 20 minutes.[1]

  • After completion (monitored by TLC), remove the solvent under reduced pressure.

  • Wash the residue with water, filter, and purify by silica gel column chromatography (petroleum ether-ethyl acetate, 5:1 v/v).[1]

Procedure B (Using THF/H₂O):

  • In a microwave vial, add the aniline (1.05 equiv), 4-chloro-6-halo-2-phenylquinazoline (1.0 equiv), and a 1:1 mixture of THF/H₂O (6 mL).[3]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture for the specified time (typically 10 minutes to 2 hours) at a designated temperature (e.g., 120°C if necessary).[2]

  • After cooling, proceed with standard workup and purification.

Buchwald-Hartwig Amination Protocol

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.1 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Screw-cap vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv), the aniline derivative (1.2 equiv), the phosphine ligand (0.1 equiv), and the palladium precatalyst (0.05 equiv).[4]

  • Seal the vial and replace the atmosphere with an inert gas by evacuating and backfilling three times.[4]

  • Add the base (2.0 equiv) and anhydrous solvent via syringe.[4]

  • Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 20 hours).[4]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.[4]

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-arylation of 4-chloroquinazolines.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 4-Chloroquinazoline, Amine, Solvent, and Catalyst/Base (if applicable) start->reagents heating Heating Method (Classical, Microwave, or Buchwald-Hartwig) reagents->heating workup Solvent Removal & Aqueous Wash heating->workup purification Column Chromatography workup->purification end N-Aryl-4-aminoquinazoline (Final Product) purification->end reaction_scheme cluster_product chloroquinazoline 4-Chloroquinazoline plus + amine Aryl Amine aminoquinazoline N-Aryl-4-aminoquinazoline amine->aminoquinazoline [Catalyst/Base] Solvent, Heat

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Iodoquinazolin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low overall yield in the synthesis of this compound. What are the most critical steps to optimize?

A1: Low overall yield in this multi-step synthesis is a common challenge. The most critical stages to scrutinize are the cyclization to form the quinazolinone ring and the final amination step. Inefficient cyclization of the 2-amino-5-iodobenzonitrile precursor can significantly reduce the amount of the key intermediate, 6-iodoquinazolin-4(3H)-one. Subsequently, the amination of 4-chloro-6-iodoquinazoline is often challenging and may result in low conversion rates. Careful optimization of reaction conditions, including temperature, reaction time, and reagents at each of these stages, is crucial for improving the overall yield.

Q2: My cyclization of 2-amino-5-iodobenzonitrile to 6-iodoquinazolin-4(3H)-one is not proceeding to completion. How can I improve this step?

A2: Incomplete cyclization is often due to suboptimal reaction conditions. When using formamide as both a reagent and solvent, ensure that a sufficiently high temperature (typically around 180°C) is maintained consistently. The purity of the starting 2-amino-5-iodobenzonitrile is also critical; impurities can interfere with the reaction. Consider the following troubleshooting steps:

  • Temperature Control: Ensure the reaction temperature is consistently maintained at the optimal level.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonging the reaction time may drive it to completion.

  • Purity of Starting Material: Ensure your 2-amino-5-iodobenzonitrile is of high purity. Recrystallization or column chromatography of the starting material may be necessary.

Q3: The chlorination of 6-iodoquinazolin-4(3H)-one to 4-chloro-6-iodoquinazoline results in a dark, impure product. What are the likely causes and solutions?

A3: The formation of a dark and impure product during chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) often points to decomposition or side reactions. Overheating is a common cause.

  • Temperature Management: Maintain strict temperature control during the reaction. Gradual heating and maintaining the reflux at a gentle rate can prevent degradation.

  • Reagent Purity: Use freshly distilled thionyl chloride or phosphorus oxychloride. Old or impure reagents can contain acidic byproducts that promote side reactions.

  • Work-up Procedure: Ensure a thorough work-up to remove all traces of the chlorinating agent and acidic byproducts. This can be achieved by co-evaporation with a high-boiling inert solvent like toluene.[1]

Q4: The final amination step to produce this compound from 4-chloro-6-iodoquinazoline has a low conversion rate. How can this be improved?

A4: Low conversion in the amination step can be due to several factors, including the reactivity of the starting material and the reaction conditions.

  • Reaction Conditions: This nucleophilic aromatic substitution can be sluggish. Employing microwave irradiation can significantly reduce reaction times and improve yields. A base-free amination in a mixture of THF and water has been shown to be effective for similar substrates.

  • Ammonia Source: The choice of ammonia source and its concentration are critical. Using a saturated solution of ammonia in a suitable organic solvent, or conducting the reaction in a sealed vessel under pressure, can increase the effective concentration of the nucleophile and drive the reaction forward.

  • Catalysis: While often not necessary for this specific transformation, in cases of very low reactivity, the use of a palladium catalyst, which is more commonly associated with cross-coupling reactions, has been explored for challenging aminations. However, for this substrate, optimizing temperature and pressure should be the primary focus.

Experimental Protocols

Protocol 1: Synthesis of 6-iodoquinazolin-4(3H)-one

This protocol is based on the cyclization of 2-amino-5-iodobenzonitrile using formamide.

Materials:

  • 2-amino-5-iodobenzonitrile

  • Formamide

Procedure:

  • A solution of 2-amino-5-iodobenzonitrile (1.0 equivalent) in formamide (10-20 volumes) is heated to 180°C.

  • The reaction mixture is stirred at this temperature for 4-6 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried to yield 6-iodoquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-chloro-6-iodoquinazoline

This protocol describes the chlorination of 6-iodoquinazolin-4(3H)-one.[1]

Materials:

  • 6-iodoquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 6-iodoquinazolin-4(3H)-one (1.0 equivalent) in thionyl chloride (5-10 volumes), add a catalytic amount of DMF.

  • The mixture is heated to reflux and maintained for 4-5 hours.

  • After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.

  • Toluene is added to the residue, and the mixture is evaporated under reduced pressure to azeotropically remove residual thionyl chloride. This step is repeated twice.

  • The crude residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-chloro-6-iodoquinazoline.

Protocol 3: Synthesis of this compound

This protocol details the amination of 4-chloro-6-iodoquinazoline.

Materials:

  • 4-chloro-6-iodoquinazoline

  • Ammonia solution (e.g., 7N in methanol or saturated aqueous solution)

  • A suitable solvent (e.g., 1,4-dioxane, THF/water)

Procedure:

  • 4-chloro-6-iodoquinazoline (1.0 equivalent) is dissolved in a suitable solvent in a pressure-rated vessel.

  • An excess of the ammonia solution is added.

  • The vessel is sealed, and the reaction mixture is heated to 100-120°C for 12-24 hours. The reaction can be monitored by TLC or LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Optimization of Chlorination of 6-iodoquinazolin-4(3H)-one

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1SOCl₂NeatReflux4.5~99[1]
2POCl₃NeatReflux590-95
3(COCl)₂1,2-DichloroethaneReflux4.5~99[1]

Table 2: Comparison of Amination Conditions for 4-chloroquinazolines

EntrySubstrateAmineSolventConditionsYield (%)Reference
14-chloro-8-iodoquinazoline4-methoxy-N-methylanilineTHF/H₂O (1:1)Microwave87
24-chloro-6-halo-2-phenylquinazolineso-toluidineTHF/H₂O (1:1)Microwave, 2h74-78
34-chloroquinazolinePyrrolidineWater with KF100°C, 17h-[2]

Visualizations

Synthesis_Pathway A 2-Amino-5-iodobenzonitrile B 6-Iodoquinazolin-4(3H)-one A->B Formamide, 180°C C 4-Chloro-6-iodoquinazoline B->C SOCl₂, DMF (cat.), Reflux D This compound C->D NH₃, Solvent, Heat

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Glassware & Reagents B Ensure Inert Atmosphere (if needed) A->B C Combine Reactants B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Purification (Chromatography/Recrystallization) G->H I Characterization H->I

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Low Yield Observed Step Which step has low yield? Start->Step Cyclization Cyclization Step->Cyclization Cyclization Chlorination Chlorination Step->Chlorination Chlorination Amination Amination Step->Amination Amination CheckTemp Check Temperature & Time Cyclization->CheckTemp CheckPurity Check Starting Material Purity Cyclization->CheckPurity Chlorination->CheckTemp CheckReagent Check Reagent Quality Chlorination->CheckReagent OptimizeConditions Optimize Conditions (Microwave, Pressure) Amination->OptimizeConditions

References

Troubleshooting common side reactions in quinazoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Quinazoline Product

Question: I am experiencing very low yields or failing to obtain my target quinazoline product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in quinazoline synthesis and can arise from multiple factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Temperature: Classical methods like the Bischler cyclization may necessitate high temperatures (over 120°C) and pressure.[1] In contrast, modern catalytic approaches often proceed under milder conditions. It is crucial to ensure your reaction temperature is optimized for your specific protocol. Consider performing a temperature screen to identify the optimal condition.

    • Reaction Time: Reaction durations can range from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to verify the consumption of starting materials.

    • Solvent: The choice of solvent can significantly influence the reaction outcome. Solvents such as ethanol, toluene, and DMF are frequently used.[1] In some instances, solvent-free conditions or the use of ionic liquids might be beneficial.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Mitigation: Consider extending the reaction time or increasing the temperature.[3] Microwave irradiation can also be employed to accelerate the reaction.[3][4]

  • Degradation of Starting Materials or Product: The reactants or the desired product might be unstable under the reaction conditions.

    • Mitigation: Employ milder reaction conditions, such as lower temperatures or the use of a less harsh catalyst.[3]

  • Sub-optimal Catalyst: The catalyst may not be efficient for the specific transformation.

    • Mitigation: Screen a variety of catalysts, such as Lewis acids or transition metals. For certain syntheses, iodine or copper-based catalysts have demonstrated high efficacy.[3]

Issue 2: Formation of Dimer or Polymer Side Products

Question: I am observing significant formation of dimers or polymers in my reaction mixture. How can I prevent this?

Answer: Dimerization or polymerization of starting materials is a common side reaction, particularly at elevated temperatures.[1]

Mitigation Strategies:

  • Lower Reaction Temperature: Reducing the reaction temperature can often minimize the extent of dimerization and polymerization.[1]

  • Use a More Dilute Solution: Decreasing the concentration of the reactants can reduce the likelihood of intermolecular side reactions.[1]

  • Alternative Synthetic Route: In some cases, dimerization is inherent to the chosen synthetic pathway. For instance, the reaction of imidates with ethylene diamine has been reported to produce quinazoline dimers.[5] A different synthetic approach might be necessary to avoid this issue.

Issue 3: Issues with Regioselectivity

Question: My synthesis is producing a mixture of regioisomers, complicating purification and reducing the yield of the desired product. How can I control the regioselectivity?

Answer: Poor regioselectivity is a frequent challenge, especially when using unsymmetrical starting materials in reactions like the Friedländer or Niementowski syntheses.[6][7] The regiochemical outcome is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[6]

Strategies to Control Regioselectivity:

  • Modification of Reaction Conditions:

    • Temperature: In the Conrad-Limpach-Knorr synthesis, lower temperatures favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[7]

    • Catalyst: The choice of an acidic or basic catalyst can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[6]

    • Solvent: Systematically varying the solvent can help identify conditions that favor the formation of a single isomer.[6]

  • Substrate Modification:

    • Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[6]

    • Altering the steric and electronic properties of substituents on the starting materials can favor the formation of the less sterically hindered product.[6]

  • Modern Synthetic Methods:

    • Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for controlling regioselectivity in the derivatization of quinolines.[6]

Issue 4: Formation of Quinazolinone Byproducts in Niementowski Synthesis

Question: During my Niementowski synthesis, I am observing the formation of a significant amount of quinazolinone byproduct. How can I favor the formation of the desired quinazoline?

Answer: The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a classic method that often requires harsh reaction conditions.[1] The formation of 4-oxo-3,4-dihydroquinazoline (quinazolinone) is a common side reaction.[3]

Mitigation Strategies:

  • Excess Reagent: Using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone byproduct.[3]

  • pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. Adjusting the pH to more acidic or basic conditions may help minimize the formation of the quinazolinone.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields in the Niementowski reaction, potentially minimizing byproduct formation.[4]

Data Summary

Table 1: Troubleshooting Guide for Low Yield in Quinazoline Synthesis

Potential Cause Recommended Action Expected Outcome
Incomplete ReactionExtend reaction time, increase temperature, or use microwave irradiation.[3]Increased conversion of starting materials to the desired product.
Suboptimal CatalystScreen different catalysts (e.g., Lewis acids, transition metals, iodine, copper-based).[3]Enhanced reaction rate and selectivity, leading to a higher yield.
Degradation of MaterialsEmploy milder reaction conditions (lower temperature, alternative catalyst).[3]Minimized degradation of starting materials and product, improving overall yield.
Quinazolinone ByproductUse excess formamide (in Niementowski synthesis) or adjust reaction pH.[3]Minimized formation of the 4-oxo-3,4-dihydroquinazoline byproduct.

Experimental Protocols

Protocol 1: Catalyzed Friedländer Synthesis for Improved Yield

This protocol describes a general procedure for the Friedländer synthesis using a catalyst to improve reaction efficiency.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_conditions Optimize Conditions (Screen Temp, Time, Solvent) check_conditions->optimize_conditions Conditions Suboptimal monitor_reaction Monitor Progress (TLC/LC-MS) check_conditions->monitor_reaction Conditions Appear Optimal optimize_conditions->monitor_reaction check_catalyst Evaluate Catalyst Performance monitor_reaction->check_catalyst Starting Material Unconsumed check_degradation Assess Starting Material/ Product Stability monitor_reaction->check_degradation Side Products Observed yield_improved Yield Improved? monitor_reaction->yield_improved Reaction Complete screen_catalysts Screen Alternative Catalysts (Lewis Acids, Transition Metals) check_catalyst->screen_catalysts Catalyst Inefficient screen_catalysts->monitor_reaction milder_conditions Employ Milder Conditions check_degradation->milder_conditions milder_conditions->monitor_reaction yield_improved->start No end Successful Synthesis yield_improved->end Yes

Caption: A flowchart for systematically troubleshooting low-yield quinazoline synthesis.

Diagram 2: Side Reactions in Quinazoline Synthesis

side_reactions cluster_reactants Starting Materials cluster_products Reaction Products A 2-Aminoaryl Ketone/ Aldehyde Desired Desired Quinazoline A->Desired Desired Pathway Dimer Dimer/Polymer A->Dimer High Temp/ Concentration Quinazolinone Quinazolinone Byproduct A->Quinazolinone Niementowski Conditions Regioisomers Regioisomeric Mixture A->Regioisomers Unsymmetrical Substrates B Amide/Active Methylene Compound B->Desired B->Dimer B->Quinazolinone Niementowski Conditions B->Regioisomers Unsymmetrical Substrates

Caption: Common side reactions encountered during quinazoline synthesis.

References

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with Iodoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed Suzuki coupling reactions with iodoquinazoline substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this important transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling of iodoquinazolines a critical reaction in drug discovery?

A1: The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors. The Suzuki-Miyaura cross-coupling is a powerful method for creating carbon-carbon bonds, allowing for the efficient introduction of diverse aryl and heteroaryl groups onto the quinazoline core.[1] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, which is essential for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.[1] The high reactivity of the carbon-iodine bond in iodoquinazolines makes them excellent substrates for this transformation, often allowing for milder reaction conditions compared to their bromo or chloro counterparts.

Q2: What is the general reactivity trend for haloquinolines in Suzuki coupling, and how does this apply to iodoquinazolines?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: I > Br > Cl.[2] This trend holds for heterocyclic systems like quinolines and quinazolines. The carbon-iodine bond is the weakest, making iodoquinazolines highly reactive substrates that can undergo oxidative addition to the palladium(0) catalyst more readily than bromo- or chloroquinazolines. This enhanced reactivity often translates to faster reaction times, higher yields, and the feasibility of using milder reaction conditions.

Q3: Can the nitrogen atoms in the quinazoline ring interfere with the palladium catalyst?

A3: Yes, the lone pair of electrons on the nitrogen atoms in the quinazoline ring can coordinate with the palladium center. This coordination can sometimes influence the catalyst's activity and selectivity. In some cases, this can be beneficial, but it can also potentially inhibit the catalytic cycle. The choice of ligand is crucial to modulate the electronic properties of the palladium catalyst and minimize any undesired coordination effects.

Troubleshooting Guide

Problem 1: Low to no conversion of the iodoquinazoline starting material.

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure your palladium catalyst is not degraded. Use a fresh batch or one that has been stored properly under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition. Consider using more robust pre-catalysts like Pd(dppf)Cl₂ or employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can stabilize the active Pd(0) species.[3]

  • Possible Cause: Inappropriate base or solvent.

    • Solution: The base is crucial for activating the boronic acid. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; ensure it is at least partially soluble in the reaction medium. The presence of water (e.g., in a dioxane/water mixture) can be critical for the activity of inorganic bases like carbonates and phosphates.

  • Possible Cause: Poor quality of reagents.

    • Solution: Verify the purity of your iodoquinazoline and boronic acid. Boronic acids can degrade over time, especially if not stored correctly. Ensure your solvents are anhydrous (if required by the specific protocol) and have been properly degassed to remove oxygen, which can deactivate the catalyst.

Problem 2: Formation of significant side products, such as homocoupling of the boronic acid or protodeiodination of the quinazoline.

  • Possible Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen or if the transmetalation step is slow.

    • Solution: Rigorously degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). Screening different ligands can help accelerate the transmetalation step. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also favor the cross-coupling pathway.

  • Possible Cause: Protodeiodination (replacement of iodine with hydrogen) can occur in the presence of a hydrogen source.

    • Solution: Ensure solvents are anhydrous where appropriate. Some bases or solvents can act as hydrogen donors. Using an aprotic solvent and a non-coordinating base may mitigate this issue.

Problem 3: The reaction is successful with simple arylboronic acids but fails with more complex or sterically hindered ones.

  • Possible Cause: Steric hindrance is impeding the transmetalation step.

    • Solution: For sterically demanding substrates, the choice of ligand is critical. Bulky, electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can promote the coupling of hindered partners. Increasing the reaction temperature may also help overcome the higher activation energy.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical starting conditions and optimization results for Suzuki-Miyaura coupling with iodo-substituted heterocycles. While specific data for iodoquinazolines is limited in comparative tables, these examples provide a strong basis for experimental design.

Table 1: Comparison of Palladium Catalysts and Ligands (Data is representative for iodo-substituted N-heterocycles)

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄ (3-5)-Na₂CO₃Toluene/Ethanol/H₂O9070-85A classic, often effective catalyst, but may require higher temperatures and longer reaction times.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90Highly active system, particularly for challenging or sterically hindered substrates.
PdCl₂(dppf) (3)-Cs₂CO₃DMF9085-95Effective for a broad range of boronic acids and functional groups.
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane100>90Another highly active Buchwald catalyst system suitable for difficult couplings.

Table 2: Effect of Base and Solvent on Reaction Yield (Model Reaction: 6-Iodoquinazoline with Phenylboronic Acid)

Base (equiv.)Solvent (v/v)Temp. (°C)Approx. Yield (%)Notes
Na₂CO₃ (2)Dioxane/H₂O (4:1)10075A common and cost-effective choice.
K₂CO₃ (2)DMF/H₂O (4:1)10082Generally more effective than Na₂CO₃.
K₃PO₄ (3)Toluene/H₂O (10:1)11091A stronger base, often good for less reactive partners.
Cs₂CO₃ (2)Dioxane9095Highly effective, especially in anhydrous conditions, but more expensive.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Iodoquinazolines

This protocol is a general starting point and may require optimization for specific substrates.

  • Materials:

    • Iodoquinazoline derivative (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the iodoquinazoline, arylboronic acid, palladium catalyst, and base.

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times significantly.

  • Procedure:

    • In a microwave process vial, combine the iodoquinazoline (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv).

    • Add the solvent system (e.g., 1,4-Dioxane and 2M aqueous Na₂CO₃ solution).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20-40 minutes) with stirring.

    • After cooling, work up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂(I) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product quinazoline Iodoquinazoline (Ar-I) quinazoline->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)₂) base Base boronic_acid->base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Conversion check_catalyst Check Catalyst Activity - Use fresh catalyst - Consider pre-catalyst start->check_catalyst check_conditions Optimize Conditions - Screen bases (e.g., K₃PO₄, Cs₂CO₃) - Screen solvents (e.g., Dioxane, DMF) start->check_conditions check_reagents Verify Reagent Quality - Purity of starting materials - Degas solvents start->check_reagents success Improved Yield check_catalyst->success check_conditions->success check_reagents->success side_reactions Side Reactions Observed (Homocoupling, Protodeiodination) degas Improve Inert Atmosphere - Rigorous degassing side_reactions->degas optimize_ligand Optimize Ligand/Stoichiometry - Use bulky ligands - Adjust boronic acid equivalents side_reactions->optimize_ligand degas->success optimize_ligand->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

How to remove impurities from 6-Iodoquinazolin-4-amine synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from the synthesis of 6-Iodoquinazolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as the precursors used in the iodination and amination steps.

  • Over-iodinated or under-iodinated species: Formation of di-iodinated or non-iodinated quinazoline derivatives.

  • Quinazolinone byproducts: Hydrolysis of the 4-amino group can lead to the formation of the corresponding 4-oxo-3,4-dihydroquinazoline.[1]

  • Regioisomers: Depending on the synthetic strategy, isomers with iodine at different positions on the quinazoline ring might be formed.

Q2: My crude this compound product is a brownish, oily substance. What does this indicate?

A2: A brownish and oily or gummy appearance often suggests the presence of significant impurities.[2] Pure this compound is typically a white to light yellow crystalline powder.[1] Discoloration can result from unreacted starting materials, polymeric byproducts, or degradation products. A purification step is highly recommended to isolate the desired compound.

Q3: I am observing significant tailing of my product spot on the TLC plate during reaction monitoring and column chromatography. What is the cause and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[3][4] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.[4] To resolve this, you can:

  • Modify the mobile phase: Add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[3][5] This competing base will neutralize the acidic sites on the silica gel.

  • Use deactivated silica: Employing an amine-functionalized silica gel as the stationary phase can significantly reduce the interaction with the basic product and improve peak shape.[3][4]

Q4: I am having difficulty getting my this compound to crystallize. What can I do?

A4: If your compound is resistant to crystallization, consider the following troubleshooting steps:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures.[3] A good recrystallization solvent is one in which your compound has high solubility when hot and low solubility when cold.[3][6]

  • Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution very slowly.[3]

  • Preliminary Purification: Highly impure samples are often difficult to crystallize. A quick filtration through a plug of silica to remove major impurities might be necessary before attempting recrystallization.[3]

  • Salt Formation: Consider converting the amine to a salt (e.g., hydrochloride salt) to facilitate crystallization, as salts often have better-defined crystal lattices.[7][8] The free amine can be regenerated after purification.[7]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Recommended Action Expected Outcome
Irreversible adsorption on silica gel Pre-treat the silica gel column by flushing it with the mobile phase containing a basic modifier (e.g., 0.5% triethylamine) before loading the sample.[5]Improved recovery of the basic product.
Use amine-functionalized silica gel as the stationary phase.[3][5]Minimized interaction between the amine and the stationary phase, leading to better elution and higher yield.
Product degradation on silica Ensure that the purification is carried out promptly and avoid prolonged exposure of the compound to the silica gel.Reduced degradation and improved recovery of the desired product.
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Cause Recommended Action Expected Outcome
Similar polarity of product and impurity Optimize the mobile phase by trying different solvent systems with varying polarities. A shallow gradient elution can also improve separation.[9]Better resolution between the product and the impurity peaks.
Consider using a different stationary phase, such as alumina or reversed-phase silica (C18).[5]Altered selectivity of the separation, potentially resolving the co-eluting compounds.
Overloading of the column Reduce the amount of crude material loaded onto the column.Improved separation efficiency and resolution.

Data Presentation

The following table summarizes key physical and purification data for this compound and provides a comparison of common purification techniques.

Parameter This compound Purification Method: Recrystallization Purification Method: Column Chromatography
Molecular Formula C₈H₆IN₃--
Molecular Weight 271.06 g/mol --
Appearance White to light yellow crystalline powder[1]Crystalline solidPurified solid/oil
Melting Point ~120-125 °C[1]Sharpened melting point range post-purification-
Solubility Soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate.[1]Requires a solvent with high solubility at elevated temperatures and low solubility at room temperature.[3]Dependent on the mobile phase composition.
Typical Solvents/Mobile Phase -Ethanol/Water, Ethyl Acetate, Acetonitrile[9]Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% Triethylamine[5][9]
Typical Purity Achieved -95-99%[9]>98%[9]
Typical Yield -60-85%[9]Variable, dependent on optimization.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the purification of this compound by recrystallization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) at room temperature and upon heating.[9] An ideal solvent will dissolve the compound completely when hot but will result in poor solubility when cold.[5]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution to ensure a good recovery yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[9]

Protocol 2: Column Chromatography on Silica Gel

This protocol is designed for the purification of this compound using standard silica gel chromatography with a modified mobile phase.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Add 0.5% (v/v) of triethylamine to the mobile phase to prevent tailing.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a column of appropriate size and allow it to pack uniformly.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[3][5]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of the more polar solvent.[9]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).[5]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Mandatory Visualization

impurity_troubleshooting_workflow start Crude this compound assess_purity Assess Purity (TLC, LC-MS, NMR) start->assess_purity purity_check Purity Acceptable? assess_purity->purity_check pure_product Pure Product purity_check->pure_product Yes select_method Select Purification Method purity_check->select_method No recrystallization Recrystallization select_method->recrystallization column_chromatography Column Chromatography select_method->column_chromatography recrystallization_protocol Follow Recrystallization Protocol recrystallization->recrystallization_protocol column_protocol Follow Column Chromatography Protocol column_chromatography->column_protocol reassess_purity1 Re-assess Purity recrystallization_protocol->reassess_purity1 reassess_purity2 Re-assess Purity column_protocol->reassess_purity2 purity_check2 Purity Acceptable? reassess_purity1->purity_check2 purity_check3 Purity Acceptable? reassess_purity2->purity_check3 purity_check2->pure_product Yes purity_check2->column_chromatography No purity_check3->pure_product Yes purity_check3->recrystallization No

Caption: A workflow for troubleshooting the purification of this compound.

References

Overcoming poor solubility of reactants in quinazoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poorly soluble reactants during quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My starting materials (e.g., anthranilic acid derivatives, amines) have poor solubility in the reaction solvent, leading to a heterogeneous mixture. What are my initial options?

A1: Poor solubility of reactants is a common hurdle in quinazoline synthesis. Your initial approach should focus on improving the dissolution of your starting materials. Here are some primary strategies:

  • Solvent Screening: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective.[1][2] For certain reactions, polar protic solvents like ethanol or even water can yield excellent results.[1] A systematic solvent screen is highly recommended.

  • Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of many organic compounds.[2][3] However, be mindful of potential side reactions or degradation at elevated temperatures.

  • Use of Co-solvents: Introducing a co-solvent can modify the polarity of the reaction medium, enhancing the solubility of your reactants.[4] For instance, adding a small amount of a polar solvent like DMF to a less polar solvent such as toluene can be beneficial.

Q2: I've tried different solvents and heating, but solubility remains an issue, resulting in low product yield. What advanced techniques can I employ?

A2: When basic solubility enhancement is insufficient, several advanced techniques can be employed to drive the reaction forward:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates and improve yields, often even under solvent-free conditions.[5][6][7] The high temperatures and pressures achieved in a microwave reactor can overcome solubility barriers.[2][8]

  • Ultrasound-Assisted Synthesis: Sonication can promote dissolution and increase reaction rates by inducing acoustic cavitation.[4][9][10][11] This technique is particularly useful for heterogeneous reactions.

  • Phase-Transfer Catalysis (PTC): PTC is an effective method when reactants are in different phases (e.g., a solid and a liquid). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of one reactant across the phase boundary to react with the other.[12][13]

  • Use of Additives: The addition of acids or bases can increase the solubility of ionizable reactants by forming more soluble salts.[14] Lewis acids can also act as catalysts in certain quinazoline syntheses.[14][15]

Q3: My quinazoline product precipitates from the reaction mixture, making purification difficult. How can I address this?

A3: Product precipitation can be managed by optimizing the work-up procedure. Key considerations include:

  • pH Adjustment during Work-up: The solubility of many quinazoline derivatives is pH-dependent. Adjusting the pH of the aqueous layer during extraction can keep the product in a more soluble form until it is isolated.[1][16]

  • Recrystallization Solvent Selection: A careful selection of the recrystallization solvent is crucial. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[1]

  • Solid-Phase Synthesis: For certain applications, synthesizing the quinazoline on a solid support can simplify purification, as excess reagents and byproducts can be washed away before cleaving the final product from the resin.[17]

Troubleshooting Guides

Issue 1: Low or No Product Formation Due to Poor Reactant Solubility
Possible Cause Troubleshooting Step Experimental Protocol
Inadequate Solvent Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[1][2]Run small-scale parallel reactions in different solvents to identify the one that provides the best yield. Monitor by TLC or LC-MS.
Suboptimal Reaction Temperature Optimize the reaction temperature.[2][3]Set up small-scale reactions at various temperatures (e.g., RT, 50 °C, 80 °C, 120 °C) and track the reaction progress.
Heterogeneous Reaction Mixture Employ microwave irradiation or ultrasonication.[4][5][9]For microwave synthesis, start with a temperature and time screen (e.g., 100-150 °C for 10-30 min).[6][18] For ultrasound, irradiate the reaction mixture at a fixed frequency and monitor progress.[10]
Immiscible Reactants Utilize phase-transfer catalysis.[12]Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the biphasic reaction mixture.
Issue 2: Formation of Insoluble Byproducts
Possible Cause Troubleshooting Step Experimental Protocol
Polymerization at High Temperatures Lower the reaction temperature and/or use more dilute conditions.Conduct the reaction at the lowest effective temperature and consider dropwise addition of one reactant to a dilute solution of the other.
Incomplete Cyclization Increase reaction time or temperature; use a more effective cyclizing agent.Monitor the reaction for the disappearance of the intermediate. If it persists, consider a stronger dehydrating agent or catalyst.
Side Reactions with Solvent Choose a more inert solvent.If side reactions with the solvent (e.g., DMSO) are suspected, switch to a non-reactive solvent like toluene or dioxane.[7]

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Quinazolines

This protocol is adapted from a general procedure for the microwave-assisted synthesis of quinazoline derivatives.[4][5]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 2-aminobenzophenone (1.0 mmol), an appropriate aldehyde (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a specified time (e.g., 10-30 minutes).[8] Monitor the progress of the reaction by TLC.

  • Work-up: After cooling, add water to the reaction mixture. The solid product that precipitates is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Ultrasound-Assisted Synthesis of Quinazoline Derivatives

This protocol is based on a general method for ultrasound-promoted synthesis.[4][9]

  • Reaction Setup: In a round-bottom flask, dissolve the anthranilic acid (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., ethanol). Add acetic anhydride (1.5 mmol).

  • Ultrasonication: Immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture at a constant frequency (e.g., 40 kHz) and temperature (e.g., 50°C) for the required time (typically shorter than conventional methods).[4]

  • Monitoring: Follow the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution or after the addition of cold water. Collect the solid by filtration and wash with a small amount of cold solvent.

  • Purification: Further purify the product by recrystallization if necessary.

Visualizations

experimental_workflow cluster_start Reactant Preparation cluster_methods Solubility Enhancement Strategies cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting start Poorly Soluble Reactants solvent Solvent Screening start->solvent temp Temperature Adjustment start->temp cosolvent Co-solvent Addition start->cosolvent microwave Microwave Irradiation start->microwave ultrasound Ultrasonication start->ultrasound ptc Phase-Transfer Catalysis start->ptc dissolved Homogeneous Solution solvent->dissolved temp->dissolved cosolvent->dissolved microwave->dissolved ultrasound->dissolved ptc->dissolved product Quinazoline Product dissolved->product low_yield Low Yield product->low_yield side_products Side Products product->side_products

Caption: Workflow for overcoming poor reactant solubility in quinazoline synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Product Yield solubility Poor Solubility issue->solubility temp Suboptimal Temperature issue->temp time Incorrect Reaction Time issue->time catalyst Inactive Catalyst issue->catalyst screen_solvents Screen Solvents solubility->screen_solvents optimize_temp Optimize Temperature temp->optimize_temp monitor_reaction Monitor Reaction (TLC/LC-MS) time->monitor_reaction new_catalyst Use Fresh Catalyst catalyst->new_catalyst

Caption: Troubleshooting logic for low yield in quinazoline synthesis.

References

Preventing dimer formation in the synthesis of quinazoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in the synthesis of quinazoline derivatives: the formation of undesired dimers. By understanding the mechanisms of dimer formation and optimizing reaction conditions, you can significantly improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of quinazoline synthesis, and why is it a problem?

A1: Dimer formation is a common side reaction where two molecules of a reactant or intermediate combine to form a larger, unwanted byproduct. In quinazoline synthesis, this typically involves the self-condensation of starting materials like 2-aminobenzonitrile or the reaction of an intermediate with another molecule of the starting material instead of undergoing the desired intramolecular cyclization. This side reaction consumes starting materials, reduces the yield of the desired quinazoline derivative, and complicates the purification process due to the dimer's often similar polarity to the product.

Q2: What are the general reaction conditions that favor dimer formation?

A2: High temperatures and high concentrations of reactants are the primary conditions that promote dimer formation.[1] Classical synthetic methods, such as the Bischler cyclization, which can require temperatures above 120°C, are particularly susceptible to this side reaction.[1]

Q3: How can I detect the presence of a dimer in my reaction mixture?

A3: The presence of a dimer can be suspected if you observe a significant byproduct with a higher molecular weight than your expected product. Thin-Layer Chromatography (TLC) may show an additional spot, often with a polarity close to your product. For confirmation, techniques like Mass Spectrometry (MS) are invaluable for identifying the molecular weight of the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can further help in elucidating the structure of the dimer, which will have a more complex signal pattern compared to the desired monomeric quinazoline.[2][3]

Troubleshooting Guide: Preventing Dimer Formation

Issue: Significant formation of a high-molecular-weight byproduct, suspected to be a dimer.

This guide provides potential causes and actionable solutions to minimize or eliminate dimer formation during the synthesis of quinazoline derivatives.

Potential Cause Recommended Action Expected Outcome
High Reaction Temperature Optimize the reaction temperature. Modern catalytic methods often allow for milder conditions.[1] Consider performing a temperature screen to identify the optimal range where the desired reaction proceeds efficiently with minimal side reactions. For syntheses like the Bischler cyclization, which traditionally require high heat, explore alternative, lower-temperature catalytic methods.[4]Reduced rate of intermolecular side reactions, favoring the desired intramolecular cyclization.
High Reactant Concentration Use a more dilute solution. By lowering the concentration of the starting materials, the probability of two reactant molecules encountering each other to form a dimer is reduced.Increased likelihood of the desired intramolecular reaction to form the quinazoline ring.
Suboptimal Catalyst or Lack Thereof Screen different catalysts, such as Lewis acids or transition metals (e.g., copper or palladium-based catalysts).[2] Catalysts can promote the desired cyclization pathway at lower temperatures and with greater selectivity, thereby outcompeting the dimerization pathway.[2]Enhanced reaction rate and selectivity for the desired quinazoline product, even under milder conditions.
Inappropriate Solvent The choice of solvent can influence reaction pathways. Solvents like ethanol, toluene, and DMF are commonly used.[1] The polarity of the solvent can affect the stability of intermediates and transition states. A solvent screening may be necessary to find the optimal medium that favors the intramolecular cyclization.Improved yield of the desired product by stabilizing the intermediates and transition states leading to the quinazoline core.
Prolonged Reaction Time at High Temperature Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed and the product is formed, prolonged heating can lead to degradation and side reactions, including dimerization.Prevention of product degradation and formation of byproducts by stopping the reaction at the optimal time.

Mechanisms of Dimer Formation

Understanding the potential pathways for dimer formation can aid in devising effective preventative strategies.

From 2-Aminobenzonitrile:

In the synthesis of 2,4-diaminoquinazolines from 2-aminobenzonitrile, dimerization can occur through self-condensation. Under acidic or basic conditions, the amino group of one molecule can attack the nitrile group of another, leading to a dimeric amidine intermediate which can further cyclize.

cluster_0 Dimer Formation from 2-Aminobenzonitrile A 2-Aminobenzonitrile (Molecule 1) C Dimeric Amidine Intermediate A->C Intermolecular Nucleophilic Attack B 2-Aminobenzonitrile (Molecule 2) B->C D Cyclized Dimer C->D Intramolecular Cyclization

Caption: Dimerization pathway from 2-aminobenzonitrile.

From Anthranilic Acid (Niementowski Reaction):

In the Niementowski reaction, which synthesizes 4(3H)-quinazolinones from anthranilic acid and amides, side reactions can occur.[5] Instead of the intended intramolecular cyclization, the intermediate formed from anthranilic acid and the amide can react with a second molecule of anthranilic acid, leading to dimeric structures.

cluster_1 Reaction Pathways in Niementowski Synthesis start Anthranilic Acid + Amide intermediate Acyclic Intermediate start->intermediate product Desired Quinazolinone (Intramolecular Cyclization) intermediate->product dimer Dimer Byproduct (Intermolecular Reaction) intermediate->dimer anthranilic_acid Anthranilic Acid (Molecule 2) anthranilic_acid->dimer

Caption: Competing pathways in Niementowski synthesis.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 2-Substituted Quinazolines from 2-Aminobenzamides Using a Copper Catalyst

This protocol is designed to minimize dimer formation by employing a catalytic system that allows for milder reaction conditions.

Materials:

  • 2-Aminobenzamide derivative

  • Aldehyde

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMSO)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminobenzamide (1.0 eq.), aldehyde (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add dry DMSO as the solvent.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinones from Anthranilic Acid

Microwave-assisted synthesis can often reduce reaction times and minimize the formation of byproducts by providing rapid and uniform heating.

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine anthranilic acid (1 eq.) and an excess of formamide (e.g., 5 eq.).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture with stirring using microwave irradiation at a controlled temperature (e.g., 150°C) for a short duration (e.g., 10-30 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing the issue of dimer formation.

cluster_2 Troubleshooting Dimer Formation start Dimer Detected in Reaction Mixture temp Is the reaction temperature > 120°C? start->temp conc Is the reactant concentration high? temp->conc No catalyst Are you using a selectivity-enhancing catalyst? conc->catalyst No purify Purify product using column chromatography or recrystallization catalyst->purify Yes

Caption: A step-by-step guide to troubleshoot dimer formation.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Iodo-aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation in cross-coupling reactions involving iodo-aromatics.

Troubleshooting Guide

This guide addresses specific issues that may arise during your cross-coupling experiments, leading to catalyst deactivation and poor reaction outcomes.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with an aryl iodide is giving a low yield or no product at all. What are the primary factors I should investigate?

A1: Low yields in cross-coupling reactions with iodo-aromatics can often be attributed to several factors related to catalyst activity and stability. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Purity: Ensure the purity of your aryl iodide, coupling partner, and base. Impurities can act as catalyst poisons. Solid reagents can be recrystallized, and liquid reagents can be distilled or passed through a plug of activated alumina.

  • Solvent and Atmosphere: Use anhydrous and thoroughly degassed solvents. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[1] It is crucial to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1][2]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[1] Use fresh, high-quality catalyst and ligand. For Pd(II) precatalysts, consider a pre-activation step to generate the active Pd(0) species.

Troubleshooting Workflow for Low Yield

This workflow can help you systematically identify the root cause of low product yield.

low_yield_troubleshooting start Low or No Yield Observed reagent_check Verify Reagent Purity and Integrity (Aryl Iodide, Coupling Partner, Base) start->reagent_check atmosphere_check Ensure Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) reagent_check->atmosphere_check Reagents OK catalyst_check Check Catalyst and Ligand (Freshness, Storage, Pre-activation) atmosphere_check->catalyst_check Atmosphere OK ligand_optimization Optimize Ligand (Bulky, Electron-Rich Ligands) catalyst_check->ligand_optimization Catalyst OK base_optimization Optimize Base (Strength and Solubility) ligand_optimization->base_optimization solvent_optimization Optimize Solvent (Consider solubility of iodide salts) base_optimization->solvent_optimization success Improved Yield solvent_optimization->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've checked my reagents and reaction setup, but the yield is still poor. What specific aspects of the reaction conditions should I optimize for iodo-aromatics?

A2: When using iodo-aromatics, specific components of the reaction mixture can significantly influence catalyst stability and activity.

  • Ligand Choice: For sterically demanding couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination steps.[3]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly effective.[3] For particularly challenging reactions, stronger bases such as potassium tert-butoxide (t-BuOK) might be required.[3]

  • Solvent Effects: The iodide salt formed as a byproduct can inhibit the catalyst, especially in polar solvents. Running the reaction in less polar solvents like toluene can be beneficial as the iodide salt may precipitate, preventing the formation of inactive M₂PdX₄ species.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q3: My reaction mixture turns black, and I observe a precipitate. What is causing this, and how can I prevent it?

A3: The formation of a black precipitate is typically indicative of palladium black, which is aggregated, inactive Pd(0). This is a common catalyst deactivation pathway.

Causes of Palladium Black Formation:

  • Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected Pd(0) species can aggregate.

  • Insufficient Ligand: The ratio of ligand to palladium is crucial. An excess of ligand can sometimes be beneficial to prevent catalyst decomposition.

  • High Temperatures: Elevated temperatures can accelerate ligand decomposition and palladium aggregation.

  • Slow Reductive Elimination: If the reductive elimination step is slow, the lifetime of the Pd(II) intermediate is prolonged, increasing the chance of side reactions that lead to Pd(0) precipitation.

Preventative Measures:

  • Use Chelating or Bulky Ligands: Bidentate phosphine ligands (e.g., BINAP, DPPF) or bulky monophosphine ligands can form more stable complexes with palladium, preventing dissociation and aggregation.[4]

  • Optimize Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can help to stabilize the catalytic species.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may reduce the rate of catalyst decomposition.

  • Use of Precatalysts: Well-defined palladium precatalysts can ensure the efficient generation of the active L-Pd(0) species and minimize the formation of palladium black.

Catalyst Deactivation Pathway: Formation of Palladium Black

Caption: Formation of inactive Palladium Black.

Frequently Asked Questions (FAQs)

Q4: Can the iodide byproduct directly poison the palladium catalyst?

A4: Yes, the iodide byproduct can have a significant inhibitory effect on palladium-catalyzed C-N cross-coupling reactions.[5][6] The formation of stable, inactive bridging iodide dimers of palladium can slow down or halt the catalytic cycle.[5] This is a key difference compared to reactions with aryl bromides or chlorides. The choice of solvent plays a crucial role; using a solvent in which the iodide salt byproduct is insoluble can mitigate this issue.[5][6]

Q5: Are there specific ligands that are more robust for cross-coupling reactions with iodo-aromatics?

A5: Yes, the choice of ligand is critical. While first-generation catalysts with ligands like P(o-tolyl)₃ were effective for some couplings, they had limitations with aryl iodides.[4] The development of bidentate phosphine ligands like BINAP and DPPF provided a significant improvement, allowing for the efficient coupling of aryl iodides.[4] More recently, sterically hindered, electron-rich biarylphosphine ligands (Buchwald ligands) have shown broad applicability and high stability in these reactions.[3]

Q6: How does the choice of palladium precursor affect catalyst deactivation?

A6: The palladium precursor can influence the efficiency of generating the active Pd(0) catalyst. Using Pd(II) sources like Pd(OAc)₂ requires an in-situ reduction step, which if inefficient, can lead to side reactions and catalyst deactivation. Well-defined Pd(0) sources or modern precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often preferred as they generate the active L-Pd(0) species more cleanly and efficiently, minimizing the risk of forming inactive palladium species.

Q7: What role does the base play in catalyst deactivation?

A7: The base is essential for the catalytic cycle, but an inappropriate choice can lead to catalyst deactivation. Very strong bases can sometimes promote ligand degradation or side reactions with the solvent or starting materials. The solubility of the base can also be a factor; partially soluble inorganic bases can sometimes lead to reproducibility issues.[7] It is important to select a base that is strong enough to facilitate the desired transformation but does not induce catalyst decomposition.

Q8: Can impurities in the iodo-aromatic substrate lead to catalyst poisoning?

A8: Absolutely. Iodo-aromatics can sometimes contain residual iodine or other impurities from their synthesis. These can act as potent catalyst poisons. It is always good practice to use high-purity starting materials. If you suspect impurities, purification of the iodo-aromatic by recrystallization or chromatography is recommended.

Quantitative Data Summary

Table 1: Effect of Solvent on Reaction Rate in C-N Coupling of 4-Iodoanisole and Aniline

SolventSolubility of NaI ( g/100 mL)Initial Rate (relative)
Toluene< 0.11.00
t-BuOH1.20.54
DME5.50.12

Data adapted from studies on the effect of iodide byproduct solubility on reaction rates, demonstrating that lower solubility of the iodide salt in the solvent leads to a faster reaction.[5]

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination with an Aryl Iodide

  • Reaction Setup: To an oven-dried vial or Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 0.01-1 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL) via syringe.

  • Reaction: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time, monitoring by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate can then be washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure for purification.

General Catalytic Cycle and Deactivation Pathways

The following diagram illustrates a general catalytic cycle for a palladium-catalyzed cross-coupling reaction and highlights potential points of catalyst deactivation.

catalytic_cycle_deactivation pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_black Palladium Black (Inactive Aggregate) pd0->pd_black Aggregation pdII_intermediate L-Pd(II)(Ar)(I) oxidative_addition->pdII_intermediate ligand_exchange Ligand Exchange / Transmetalation / Base-mediated step pdII_intermediate->ligand_exchange inactive_dimer [L-Pd(I)]2 (Inactive Dimer) pdII_intermediate->inactive_dimer Dimerization poisoning Catalyst Poisoning (e.g., by excess I-) pdII_intermediate->poisoning pdII_couple L-Pd(II)(Ar)(Nu) ligand_exchange->pdII_couple reductive_elimination Reductive Elimination pdII_couple->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Nu (Product) reductive_elimination->product

Caption: General catalytic cycle and key deactivation points.

References

Technical Support Center: Managing Low Conversion Rates in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions, specifically focusing on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction shows low or no conversion of starting materials. What are the primary factors I should investigate?

A1: Low conversion in Suzuki coupling reactions can typically be attributed to one or more of the following factors: inactive catalyst, poor quality of reagents (boronic acid/ester or organic halide), an inappropriate base or solvent system, or suboptimal reaction conditions such as temperature and reaction time. A systematic approach to troubleshooting these variables is crucial for identifying the root cause.[1]

Q2: How can I determine if my palladium catalyst is the problem?

A2: The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources can degrade over time and form inactive palladium black. To test the activity of your catalyst, you can run a control reaction with known reactive substrates, such as phenylboronic acid and bromobenzene. If this reaction also fails, your catalyst is likely inactive. For more robust and reproducible results, consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles.[1]

Q3: My boronic acid might be decomposing. How can I verify this and what are my options?

A3: Boronic acids are susceptible to protodeboronation (hydrolysis back to the corresponding arene) and the formation of unreactive cyclic anhydrides known as boroxines. The instability of boronic acids is a common reason for low yields. You can check the purity of your boronic acid using NMR spectroscopy. To enhance stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters. MIDA boronates are particularly stable and can be utilized in sequential coupling reactions.[2]

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that reduces the yield of the desired cross-coupled product. The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial preventative measures.[2]

Q5: What is the role of the base in the Suzuki coupling reaction and how do I choose the right one?

A5: The base plays a critical role in the transmetalation step of the Suzuki coupling catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base is highly dependent on the specific substrates, catalyst system, and solvent. A screening of different bases is often necessary to identify the optimal choice for a particular reaction.[3]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing minimal or no formation of your desired product, a systematic evaluation of your reaction components and conditions is necessary.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks Start Low Conversion Observed Reagent_Check 1. Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check 2. Review Reaction Setup & Conditions Reagent_Check->Condition_Check Reagents OK Boronic_Acid Boronic Acid/Ester Stability (Check for protodeboronation) Reagent_Check->Boronic_Acid Catalyst_Screen 3. Screen Catalysts & Ligands Condition_Check->Catalyst_Screen Setup OK Base_Solvent_Screen 4. Screen Bases & Solvents Catalyst_Screen->Base_Solvent_Screen No Improvement Optimization 5. Optimize Reaction Parameters Base_Solvent_Screen->Optimization Conditions Identified Aryl_Halide Aryl Halide Purity Catalyst_Activity Catalyst/Precatalyst Activity (Test on a known reaction) Base_Purity Base Anhydrous/Purity Solvent_Purity Solvent Degassed & Anhydrous

Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.

Data Presentation: Comparative Performance of Reaction Components

The following tables provide a summary of quantitative data to aid in the selection of reaction components. Yields are highly dependent on the specific substrates and conditions.

Table 1: Comparison of Palladium Catalyst Systems for the Coupling of 7-Chloro-2-naphthol

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Palladium-Phosphine3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, moderate activity for aryl chlorides.
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides.
Palladium-NHC1 - 3IPr, SImesK₃PO₄, NaOtBuDioxane, THF80-1004 - 12>90N-Heterocyclic Carbene ligand; robust and highly active, good for challenging couplings.
Nickel-Phosphine3 - 5PCy₃K₃PO₄2-Me-THF10012 - 2470-90A more earth-abundant alternative to palladium, effective for aryl chlorides.

Data compiled from a representative study for illustrative purposes.[4]

Table 2: Effect of Different Bases on Suzuki Coupling Yield

BaseAryl HalideArylboronic AcidCatalyst / LigandSolventTemp. (°C)Time (h)Yield (%)
K₂CO₃4-BromotoluenePhenylboronic AcidPd(PPh₃)₄Toluene/H₂O90685
Cs₂CO₃4-BromotoluenePhenylboronic AcidPd(PPh₃)₄Toluene/H₂O90692
K₃PO₄4-BromotoluenePhenylboronic AcidPd(PPh₃)₄Toluene/H₂O90695
NaHCO₃4-BromotoluenePhenylboronic AcidPd(PPh₃)₄Toluene/H₂O90670
Et₃N4-BromotoluenePhenylboronic AcidPd(PPh₃)₄Toluene/H₂O906<10

Data compiled from various sources for illustrative purposes.[3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the solvent mixture.

  • Add the base and the palladium catalyst to the solution.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: High-Throughput Screening of Reaction Conditions

This protocol outlines a method for screening multiple reaction conditions in parallel using a 24-well reaction block.

Materials:

  • KitAlysis™ 24-Well Reaction Block

  • Pre-weighed catalysts in glass vials

  • Aryl halide and arylboronic acid

  • Various bases and solvents

  • Inert gas supply (Nitrogen or Argon)

  • Hot plate with stirring capabilities

Procedure:

  • Preheat a hot plate to a starting temperature of 60 °C.

  • Place the 24-well reaction block into an inertion box and purge with nitrogen for 5 minutes.

  • Weigh the aryl halide and arylboronic acid directly into the reaction vials.

  • Prepare stock solutions of your substrates in different anhydrous solvents (e.g., DMAc, Toluene, n-Butanol, THF).

  • Prepare a stock solution of the base (e.g., 1.5 M K₃PO₄ in degassed water).

  • In the inertion box, add the appropriate substrate stock solution and base solution to each well containing a pre-weighed catalyst.

  • Seal the reaction block and place it on the preheated hot plate, stirring at approximately 300 rpm overnight.

  • After the reaction, cool the block and quench each reaction with a prepared quench solution containing an internal standard for analysis by HPLC or TLC.

Visualizations

Suzuki_Catalytic_Cycle Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)3-) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reducing Homocoupling of Boronic Acid

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of boronic acid homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, resulting in the formation of symmetrical biaryls. This side reaction diminishes the yield of the desired cross-coupled product and introduces challenges in purification.[1][2] Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.

Logical Workflow for Troubleshooting

To effectively troubleshoot, it is essential to systematically identify the potential source of the issue. The following workflow outlines a logical approach to diagnosing and addressing the common causes of boronic acid homocoupling.

G cluster_0 cluster_1 Step 1: Inert Atmosphere Control cluster_2 Step 2: Palladium Source Evaluation cluster_3 Step 3: Reaction Parameter Optimization cluster_4 start High Homocoupling Observed a1 Review Degassing Protocol start->a1 a2 Implement Rigorous Degassing (e.g., Freeze-Pump-Thaw) a1->a2 Action b1 Using Pd(II) Precatalyst? a2->b1 If issue persists b2 Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) b1->b2 Yes b3 Add Mild Reducing Agent (e.g., Potassium Formate) b1->b3 Alternative c1 Screen Bases and Solvents b2->c1 If issue persists b3->c1 If issue persists c2 Modify Reagent Addition (Slow addition of Boronic Acid) c1->c2 end Homocoupling Minimized c2->end Problem Resolved G cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II)-Mediated Pathway O2 O₂ (Oxygen) PdII_peroxo (η²-O₂)Pd(II)L₂ O2->PdII_peroxo oxidizes Pd0_O Pd(0)L₂ Pd0_O->PdII_peroxo ArAr_O Ar-Ar (Homocoupling) PdII_peroxo->ArAr_O reacts with ArBOH2_1_O ArB(OH)₂ ArBOH2_1_O->ArAr_O ArBOH2_2_O ArB(OH)₂ ArBOH2_2_O->ArAr_O PdII_precatalyst Pd(II)X₂ (Precatalyst) ArAr_Pd Ar-Ar (Homocoupling) PdII_precatalyst->ArAr_Pd reacts with ArBOH2_1_Pd ArB(OH)₂ ArBOH2_1_Pd->ArAr_Pd ArBOH2_2_Pd ArB(OH)₂ ArBOH2_2_Pd->ArAr_Pd Pd0_Pd Pd(0)L₂ ArAr_Pd->Pd0_Pd generates

References

Alternative methods to traditional quinazoline synthesis to avoid harsh conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for modern quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals seeking alternative methods to traditional quinazoline synthesis that avoid harsh reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the adoption of milder and more sustainable synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of traditional quinazoline synthesis methods?

Traditional methods for quinazoline synthesis, such as the Bischler cyclization, often require harsh conditions like high temperatures (frequently above 120°C), strong acids or bases, and hazardous organic solvents.[1] These conditions can lead to the formation of numerous by-products, require tedious work-up procedures, and are not environmentally friendly.[2]

Q2: What are the key advantages of using "green" or alternative synthesis methods?

Alternative methods focus on milder reaction conditions, reduced energy consumption, and the use of non-toxic and renewable materials.[3] Key benefits include:

  • Milder Conditions: Many modern methods operate at room temperature or slightly elevated temperatures, preserving sensitive functional groups.[4]

  • Energy Efficiency: Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times from hours to minutes.[5][6]

  • Reduced Waste: Catalyst-free and solvent-free reactions minimize the generation of hazardous waste.[5]

  • Cost-Effectiveness: The use of readily available catalysts and reagents, along with reduced energy consumption, can make these processes more economical.[3]

Q3: Can alternative methods be scaled up for industrial applications?

Many of the modern protocols are scalable. For instance, some electrochemical and palladium-catalyzed methods have been successfully conducted on a gram scale.[7] The transition from laboratory to industrial scale will depend on the specific reaction, but the underlying principles of many green chemistry approaches are well-suited for larger-scale production.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am experiencing very low or no yield of my desired quinazoline product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: While aiming for mild conditions, some reactions may still require a specific optimal temperature. Consider performing a temperature screen to find the ideal condition for your specific substrates.

    • Reaction Time: Reaction times can vary significantly. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials.[1]

    • Solvent: The choice of solvent can greatly impact the yield. Solvents like ethanol, toluene, and DMF are commonly used.[1] For green chemistry approaches, consider deep eutectic solvents (DESs) or ionic liquids.[5][8]

  • Catalyst Inactivity or Incompatibility:

    • Catalyst Choice: Ensure the catalyst is appropriate for the specific transformation. For example, some copper-catalyzed reactions are highly efficient for specific C-N bond formations.[9]

    • Catalyst Loading: The amount of catalyst can be critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions. An optimization screen for catalyst loading is recommended.

    • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities in the starting materials. Ensure proper handling and storage of the catalyst and use of dry solvents if required by the protocol.

  • Starting Material Quality:

    • Purity: Impurities in starting materials can interfere with the reaction. Purify starting materials if their quality is questionable.

    • Stability: Some starting materials, like aldehydes, can be prone to oxidation. Use fresh or properly stored reagents.

Issue 2: Formation of Multiple By-products

Question: My reaction is producing a complex mixture of products, making purification difficult. What could be the cause?

Answer: The formation of multiple by-products often indicates side reactions or decomposition of starting materials or products.

Possible Causes & Solutions:

  • Incorrect Reaction Temperature: Excessive heat can lead to decomposition or unwanted side reactions. If you are using microwave or thermal heating, try reducing the temperature.

  • Atmosphere Control: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Order of Reagent Addition: In multi-component reactions, the order in which reagents are added can be crucial for selectivity. Consult the specific protocol for the correct addition sequence.

Comparative Data of Alternative Synthesis Methods

The following table summarizes quantitative data from various sustainable and green synthesis methods for 4(3H)-quinazolinones, allowing for a direct comparison of their efficiency and reaction conditions.

MethodCatalyst/PromoterSolventConditionsTimeYield (%)
Catalyst-Free Thermal Air (as oxidant)DMSO120 °C3 h97
Microwave-Assisted (MW) H₃PW₁₂O₄₀·13H₂O (1.2 mol%)2-EthoxyethanolMicrowave Irradiation3-6 min~95
Ultrasound-Assisted Yb(OTf)₃ (10 mol%)Solvent-freeUltrasonication, 40 °C45 min87-98
Ionic Liquid-Mediated [Bmim]BF₄Solvent-free120 °C3 hup to 94
Deep Eutectic Solvent (DES) Choline chloride:ureaDES80 °CVariesModerate to Excellent

Data sourced from BenchChem's overview of green synthesis methods.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,3-disubstituted 4(3H)-Quinazolinones

This protocol details a rapid, one-pot, two-step synthesis of 2,3-disubstituted 4(3H)-quinazolinones from anthranilic acids, carboxylic acids, and amines under microwave irradiation.[5]

Materials:

  • Anthranilic acid (1 mmol)

  • Carboxylic acid (or acyl chloride) (1.1 mmol)

  • Amine (1.2 mmol)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine anthranilic acid (1 mmol) and the carboxylic acid (1.1 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 10 minutes.

  • Cool the vial to room temperature.

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Reseal the vial and irradiate at 250 °C for 3-6 minutes.

  • After cooling, purify the product by column chromatography on silica gel to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.

Protocol 2: Ultrasound-Assisted Synthesis of 4(3H)-Quinazolinones

This protocol describes an efficient synthesis of 4(3H)-quinazolinones from 2-aminobenzonitrile and acyl chlorides using ultrasound irradiation and a lanthanide catalyst.[5]

Materials:

  • 2-Aminobenzonitrile (1.0 mmol, 118 mg)

  • Acyl chloride (2.0 mmol)

  • Triethylamine (Et₃N) (2.0 mmol, 278 µL)

  • Ytterbium(III) triflate (Yb(OTf)₃) hydrate (0.1 mmol, 62 mg)

  • Ultrasonic bath

  • Reaction flask

Procedure:

  • In a reaction flask, mix 2-aminobenzonitrile (1.0 mmol), the corresponding acyl chloride (2.0 mmol), triethylamine (2.0 mmol), and Yb(OTf)₃ hydrate (0.1 mmol).

  • Place the flask in an ultrasonic bath with the water temperature maintained at 40 °C.

  • Irradiate the mixture with ultrasound for 45 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification start Combine Reactants (e.g., 2-Aminobenzonitrile, Acyl Chloride, Et3N, Catalyst) reaction Ultrasonic Irradiation (40 °C, 45 min) start->reaction tlc Monitor by TLC reaction->tlc workup Quench Reaction & Extract Product tlc->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Quinazoline Product purify->product

Caption: Experimental workflow for ultrasound-assisted quinazoline synthesis.

troubleshooting_guide cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues cluster_reagents Starting Materials start Low/No Yield Issue temp Optimize Temperature start->temp time Optimize Reaction Time start->time solvent Screen Solvents start->solvent catalyst_choice Verify Catalyst Choice start->catalyst_choice catalyst_loading Optimize Catalyst Loading start->catalyst_loading catalyst_handling Check Catalyst Handling start->catalyst_handling purity Check Reagent Purity start->purity stability Use Fresh Reagents start->stability solution Improved Yield temp->solution time->solution solvent->solution catalyst_choice->solution catalyst_loading->solution catalyst_handling->solution purity->solution stability->solution

Caption: Troubleshooting logic for low product yield in quinazoline synthesis.

References

Validation & Comparative

Reactivity Face-Off: 6-Iodo- vs. 6-Bromo-quinazolin-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Aryl Halide for Synthesis.

In the synthesis of complex molecules, particularly in the realm of drug discovery, the choice of starting materials is paramount to the efficiency and success of a reaction. The quinazoline-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Functionalization of this core, often at the 6-position, is crucial for modulating biological activity. This guide provides an in-depth comparison of the reactivity of 6-iodo-quinazolin-4-amine and 6-bromo-quinazolin-4-amine in three of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This objective analysis, supported by established chemical principles and extrapolated experimental data, will aid researchers in making informed decisions for their synthetic strategies.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The trend follows the order: C-I < C-Br < C-Cl < C-F. A weaker C-X bond leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and often higher yields.

Quantitative Performance Comparison

While direct side-by-side comparative studies for 6-iodo- and 6-bromo-quinazolin-4-amine under identical conditions are sparse in the literature, we can extrapolate expected performance based on the known reactivity of these and closely related aryl halides in palladium-catalyzed cross-coupling reactions. The following tables summarize the anticipated and reported performance characteristics.

Table 1: Suzuki-Miyaura Coupling

Feature6-Iodo-quinazolin-4-amine6-Bromo-quinazolin-4-amine
Relative Reactivity HigherLower
Typical Reaction Temp. Room Temperature to 80 °C80 °C to 110 °C
Typical Reaction Time 1-6 hours6-24 hours
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Anticipated Yield Excellent (often >90%)Good to Excellent (70-95%)

Table 2: Sonogashira Coupling

Feature6-Iodo-quinazolin-4-amine6-Bromo-quinazolin-4-amine
Relative Reactivity HigherLower
Typical Reaction Temp. Room Temperature to 60 °C60 °C to 100 °C
Copper Co-catalyst Often effective at lower loadings or even copper-free conditionsTypically requires a copper co-catalyst (e.g., CuI)
Typical Reaction Time 2-8 hours8-24 hours
Anticipated Yield Excellent (often >85%)Good to Excellent (65-90%)

Table 3: Buchwald-Hartwig Amination

Feature6-Iodo-quinazolin-4-amine6-Bromo-quinazolin-4-amine
Relative Reactivity HigherLower
Typical Reaction Temp. 70 °C to 100 °C90 °C to 120 °C
Ligand Choice A broader range of phosphine ligands may be effective.Often requires more electron-rich and bulky ligands.
Typical Reaction Time 4-12 hours12-24 hours
Anticipated Yield Very Good to Excellent (80-95%)Good to Very Good (70-90%)

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These should serve as a starting point, and optimization may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

A mixture of the 6-halo-quinazolin-4-amine (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) is placed in a reaction vessel. The vessel is thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is then heated with vigorous stirring. For 6-iodo-quinazolin-4-amine, the reaction is typically run at a lower temperature (e.g., 80 °C) for a shorter duration, while the 6-bromo analogue may require higher temperatures (e.g., 100 °C) and longer reaction times. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.

Sonogashira Coupling Protocol

To a degassed solution of the 6-halo-quinazolin-4-amine (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added under an inert atmosphere. The reaction mixture is stirred at the appropriate temperature until completion. Reactions with 6-iodo-quinazolin-4-amine can often be performed at or near room temperature, whereas 6-bromo-quinazolin-4-amine typically requires heating. After completion, the reaction is worked up by removing the solvent, partitioning between water and an organic solvent, and purifying the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 6-halo-quinazolin-4-amine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-8 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction is heated with stirring. Milder conditions are generally sufficient for the more reactive 6-iodo-quinazolin-4-amine. Upon completion, the reaction is cooled, quenched, and the product is extracted and purified.

Visualizing Experimental and Biological Pathways

To further elucidate the practical and biological context of these compounds, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and a relevant biological signaling pathway where quinazoline derivatives often act as inhibitors.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - 6-Halo-quinazolin-4-amine - Coupling Partner - Catalyst & Ligand - Base solvent Prepare Degassed Solvent setup Assemble Reaction under Inert Atmosphere reagents->setup heating Heat and Stir (Monitor by TLC/LC-MS) setup->heating quench Cool and Quench Reaction heating->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Determine Yield and Purity characterize->yield G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Transcription->Proliferation Quinazoline 6-Substituted Quinazolin-4-amine Quinazoline->EGFR GrowthFactor Growth Factor (EGF/VEGF) GrowthFactor->EGFR

A Comparative Analysis of 6-Iodoquinazolin-4-amine's Potential Biological Activity Versus Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of 6-Iodoquinazolin-4-amine against established standard kinase inhibitors. Due to the limited publicly available experimental data specifically for this compound, this analysis leverages data from structurally related iodo-substituted quinazoline derivatives as a proxy. The quinazoline scaffold is a well-established pharmacophore in kinase inhibitor design, forming the core of several FDA-approved drugs. The inclusion of an iodine atom at the 6-position is anticipated to modulate the compound's biological activity and pharmacokinetic properties.

I. Proposed Mechanism of Action: A Kinase-Centric View

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, known to mimic the adenine ring of ATP. This allows it to bind to the ATP-binding pocket of various protein kinases, acting as a competitive inhibitor.[1] This inhibition prevents the transfer of a phosphate group to substrate proteins, thereby blocking the downstream signaling cascades that are often dysregulated in diseases like cancer.

Standard kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib share this fundamental mechanism, primarily targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[2] These inhibitors competitively and reversibly bind to the ATP-binding site within the intracellular domain of the receptor, arresting signal transduction pathways crucial for cell proliferation, survival, and angiogenesis.[3][4] It is hypothesized that this compound would operate through a similar mechanism, with its potency and selectivity being influenced by the iodo-substitution.

cluster_receptor Cell Membrane cluster_inhibitors Inhibitor Action cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation ATP_Site ATP Binding Site Autophosphorylation->ATP_Site This compound This compound This compound->ATP_Site Competitive Inhibition Standard Kinase Inhibitors Standard Kinase Inhibitors Standard Kinase Inhibitors->ATP_Site Competitive Inhibition ATP ATP ATP->ATP_Site PI3K/Akt PI3K/Akt ATP_Site->PI3K/Akt Signal Transduction RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK ATP_Site->RAS/RAF/MEK/ERK Signal Transduction Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt->Cell Proliferation & Survival RAS/RAF/MEK/ERK->Cell Proliferation & Survival

EGFR Signaling Pathway and Inhibitor Action.

II. Comparative In Vitro Biological Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative iodo-substituted quinazoline derivatives compared to standard kinase inhibitors. It is important to note that the IC50 values for the 6-iodo-quinazoline derivatives are drawn from various studies on analogous compounds and serve as a proxy for this comparative analysis.

Table 1: In Vitro Anticancer Activity (IC50, µM)
Compound/DrugHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
6-Iodo-2-methylquinazolin-4(3H)-one derivative 10---[1]
N-alkyl 6-iodoquinazoline derivative (9c) -6.005.255.17[5]
Gefitinib --8.2 (EGFR-mutant)>10 (EGFR-wildtype)[6]
Erlotinib 21.313.915.498.20[5][6]
Lapatinib -----

Note: IC50 values are highly dependent on the specific cancer cell line and assay conditions. The data for iodo-quinazoline derivatives are from compounds with similar scaffolds to this compound.

Table 2: In Vitro Kinase Inhibitory Activity (IC50, nM)
Compound/DrugEGFR (Wild-Type)EGFR (T790M Mutant)VEGFR-2Reference
N-alkyl 6-iodoquinazoline derivative (9c) 150220850[5]
N-alkyl 6-iodoquinazoline derivative (9d) 200260-[5]
Gefitinib 2-37500-1000>10000[6]
Erlotinib 2400>10000[6]
Lapatinib 10.8-365[2]

Note: The data for iodo-quinazoline derivatives are from representative compounds and are intended for illustrative comparison.

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and compounds.

In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagent Preparation : Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA), kinase, biotinylated peptide substrate, and ATP at desired concentrations.

  • Compound Dilution : Prepare a serial dilution of the test compounds (e.g., this compound, standard inhibitors) in DMSO.

  • Assay Reaction : In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination : Stop the reaction by adding a solution containing EDTA.

  • Detection : Add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665 for TR-FRET). Incubate to allow binding.

  • Data Acquisition : Read the plate on a suitable plate reader to measure the fluorescence signal.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[8]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Kinase_Assay Perform In Vitro Kinase Assay Start->Kinase_Assay Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Compound_Treatment Add Serial Dilutions of Inhibitors Incubate_24h->Compound_Treatment Incubate_48_72h Incubate 48-72h Compound_Treatment->Incubate_48_72h MTT_Assay Perform MTT Assay Incubate_48_72h->MTT_Assay Western_Blot Perform Western Blot Analysis Incubate_48_72h->Western_Blot Data_Analysis Analyze Data (IC50, Protein Levels) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Workflow for Evaluating Kinase Inhibitors.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of proteins in a signaling pathway following inhibitor treatment.

  • Cell Treatment and Lysis : Culture cells to 70-80% confluency, serum-starve overnight, and then treat with the inhibitor for a specified time. Stimulate with a growth factor (e.g., EGF) if necessary. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]

  • SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR, anti-phospho-Akt) overnight at 4°C.[12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[4]

  • Detection : Add an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing : To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein and a loading control (e.g., β-actin or GAPDH).[12]

IV. Conclusion

Topic Biological Activity Comparison Compound_A This compound (Data from Analogs) Topic->Compound_A Compound_B Standard Kinase Inhibitors (Gefitinib, Erlotinib) Topic->Compound_B Mechanism Mechanism of Action (ATP-Competitive Inhibition) Compound_A->Mechanism Hypothesized Efficacy In Vitro Efficacy (IC50 Values) Compound_A->Efficacy Proxy Data Compound_B->Mechanism Established Compound_B->Efficacy Published Data Protocols Experimental Validation (Assay Protocols) Efficacy->Protocols Determined by

Logical Structure of the Comparative Guide.

References

In Vitro Cytotoxicity of 6-Iodo-2-Methylquinazolin-4-(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxic activity of a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of quinazolinone-based compounds. This document summarizes quantitative cytotoxicity data, details the experimental methodologies employed, and visualizes a key signaling pathway potentially targeted by these compounds.

Comparative Cytotoxicity Data

A study by Pérez-Fehrmann et al. synthesized a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives (designated as 3a-n) and evaluated their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with the established anticancer drug, paclitaxel. The results highlight several derivatives with notable cytotoxic effects.[1]

The cytotoxic activity of these novel derivatives was assessed against five human cancer cell lines:

  • HL-60: Human promyelocytic leukemia

  • U-937: Human histiocytic lymphoma

  • HeLa: Human cervical cancer

  • T98G: Human glioblastoma multiforme

  • G-415: Human gallbladder adenocarcinoma

The following table summarizes the IC50 values (in µM) for the most active 6-iodo-2-methylquinazolin-4-(3H)-one derivatives compared to paclitaxel. A lower IC50 value indicates greater cytotoxic potency.

CompoundHL-60 (IC50 µM)U-937 (IC50 µM)HeLa (IC50 µM)T98G (IC50 µM)G-415 (IC50 µM)
3a 2130>100>100>100
3b 48494540>100
3d 70651035>100
3e 62583512>100
3h 55524022>100
Paclitaxel 0.080.060.030.090.05

Data Analysis: The results indicate that while none of the tested derivatives surpassed the potency of paclitaxel, several compounds exhibited significant cytotoxic activity.[1]

  • Compound 3a was particularly effective against the leukemia cell lines HL-60 and U-937, with IC50 values of 21 µM and 30 µM, respectively.[1]

  • Compound 3d showed noteworthy activity against the HeLa cervical cancer cell line, with an IC50 value of 10 µM.[1]

  • Compound 3e demonstrated the most potent activity against the T98G glioblastoma cell line, with an IC50 of 12 µM.[1]

  • Most of the active compounds showed limited efficacy against the G-415 gallbladder adenocarcinoma cell line at the concentrations tested.

Experimental Protocols

The in vitro cytotoxicity of the 6-iodo-2-methylquinazolin-4-(3H)-one derivatives was determined using a standard colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of the cells.

Cell Culture and Maintenance
  • Cell Lines: The human cancer cell lines HL-60, U-937, HeLa, T98G, and G-415 were used.

  • Culture Medium: Cells were maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10^4 cells/well and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and paclitaxel were dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to various concentrations. The cells were then treated with these compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cancer Cell Lines (HL-60, U-937, HeLa, T98G, G-415) seeding Seed cells in 96-well plates cell_culture->seeding incubation1 Incubate for 24h (37°C, 5% CO2) seeding->incubation1 compound_prep Prepare serial dilutions of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and Paclitaxel incubation1->compound_prep treatment Add compounds to cells compound_prep->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Putative Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies from the research on these 6-iodo-2-methylquinazolin-4-(3H)-one derivatives suggest that their cytotoxic activity may be attributed to the inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2]

Inhibition of DHFR leads to a depletion of the intracellular pool of THF. This, in turn, disrupts the synthesis of nucleic acids, leading to the inhibition of DNA replication and cell division, ultimately resulting in cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells.[3]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Nucleic Acid Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines one-carbon transfer Thymidylate Thymidylate Synthesis THF->Thymidylate one-carbon transfer DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Division Cell Division DNA_RNA->Cell_Division Cell_Death Apoptosis / Cell Death Cell_Division->Cell_Death Inhibition Quinazolinone 6-Iodo-2-methylquinazolin- 4-(3H)-one Derivatives Quinazolinone->Inhibition Inhibition->DHFR

Caption: Proposed mechanism of action via DHFR inhibition.

References

The Impact of 6-Position Halogenation on the Biological Activity of Quinazolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Strategic modifications to this heterocyclic system can dramatically influence its biological activity. Among these modifications, halogenation at the 6-position has emerged as a critical determinant of potency and selectivity, particularly in the development of kinase inhibitors for cancer therapy. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-halogenated quinazolines, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.

Comparative Analysis of 6-Halogenated Quinazoline Derivatives

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the 6-position of the quinazoline ring significantly impacts the compound's physicochemical properties, including its size, electronegativity, and ability to form halogen bonds. These alterations, in turn, influence the molecule's interaction with its biological target, affecting binding affinity, selectivity, and overall efficacy.

As Kinase Inhibitors

A primary area of investigation for 6-halogenated quinazolines is their role as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Notably, Epidermal Growth Factor Receptor (EGFR) and p21-Activated Kinase 4 (PAK4) have been prominent targets.

Table 1: Inhibitory Activity of 6-Halogenated Quinazolines against Protein Kinases

Compound ID6-Halogen SubstituentTarget KinaseIC50 (nM)Cell LineReference
1 ChloroPAK417-[1]
2 BromoEGFR0.12 µMA431[2]
3 ChloroEGFR0.19 µMA431[2]
4 BromomGlu5Potent AntagonistHEK293A[3]
5a Chloro--MGC-803, Bcap-37, PC3
5f Chloro--MGC-803, Bcap-37, PC3
5b Bromo (meta-fluoro-phenyl)-0.53 µMMCF-7[4]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The data suggests that both chloro and bromo substitutions at the 6-position can yield potent kinase inhibitors. For instance, a 6-chloro substituent has been shown to engage in van der Waals interactions within the ATP-binding pocket of PAK4, contributing to its inhibitory activity[1]. Similarly, 6-bromo and 6-chloro substitutions on the quinazoline core are features of potent EGFR inhibitors[2]. The broader applicability of 6-halogenation is highlighted by the discovery of 6-bromo-4-anilinoquinazolines as potent antagonists of the metabotropic glutamate receptor 5 (mGlu5)[3].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.

Principle: The assay utilizes a synthetic peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore on each end. When the peptide is phosphorylated by the target kinase, it is protected from cleavage by a development reagent protease. If the kinase is inhibited, the peptide remains unphosphorylated and is cleaved by the protease, disrupting FRET. The ratio of donor to acceptor emission is measured to determine the extent of kinase inhibition.

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound (solubilized in DMSO), the target kinase, and the specific FRET-peptide substrate in an appropriate kinase buffer.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Development: Add the development reagent to each well. This reagent contains a site-specific protease that will cleave the unphosphorylated peptide. Incubate at room temperature for a specified period (e.g., 30 minutes).

  • Detection: Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). A high ratio indicates kinase inhibition, while a low ratio indicates kinase activity. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-halogenated quinazoline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values for cytotoxicity are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds and Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Quinazoline 6-Halogenated Quinazoline Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

EGFR Signaling Pathway Inhibition

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak4 cluster_downstream Downstream Effectors Rho GTPases (Cdc42) Rho GTPases (Cdc42) PAK4 PAK4 Rho GTPases (Cdc42)->PAK4 Activate LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Quinazoline 6-Halogenated Quinazoline Quinazoline->PAK4 Inhibits Cofilin Cofilin LIMK1->Cofilin Phosphorylates & Inactivates Cytoskeletal\nReorganization Cytoskeletal Reorganization Cofilin->Cytoskeletal\nReorganization Inhibits Actin Depolymerization Cell\nMotility Cell Motility Cytoskeletal\nReorganization->Cell\nMotility

PAK4 Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 6-Halogenated Quinazolines Kinase_Assay Kinase Inhibition (Z'-LYTE Assay) Synthesis->Kinase_Assay Cell_Assay Cell Viability (MTT Assay) Synthesis->Cell_Assay SAR_Analysis SAR Analysis (IC50 Determination) Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

Experimental Workflow for SAR Studies

References

Comparative analysis of different synthetic routes to 4-aminoquinazolines.

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of different synthetic routes to 4-aminoquinazolines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the experimental details and quantitative data of key methods, including classical approaches and modern microwave-assisted syntheses, to facilitate an informed choice of the most suitable route for a specific application.

Comparative Analysis of Synthetic Methods

The synthesis of 4-aminoquinazolines can be broadly categorized into several approaches, each with its own set of advantages and limitations. The most common strategies involve the construction of the quinazoline ring system followed by the introduction of the amino group at the C4 position, or the direct formation of the 4-aminoquinazoline core. Key methods include the nucleophilic aromatic substitution (SNAr) of 4-haloquinazolines, the Niementowski reaction to form a quinazolinone precursor, and various metal-catalyzed and microwave-assisted one-pot syntheses.

The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and scalability. The following table summarizes the quantitative data for some of the most prominent synthetic methods, providing a clear comparison of their performance.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsReaction TimeYield (%)Reference(s)
Classical Nucleophilic Substitution 4-Chloroquinazoline, Aryl heterocyclic amine2-PropanolReflux, 80 °C12 h29.5-37.3[3][4]
Microwave-Assisted Nucleophilic Substitution 4-Chloroquinazoline, Aryl heterocyclic amine2-PropanolMicrowave irradiation, 60W20 min84.0-96.5[3][4]
Niementowski Quinazolinone Synthesis (Conventional) Anthranilic acid, FormamideHeat130-150 °C1-3 h70-85[1]
Niementowski Quinazolinone Synthesis (Microwave) Anthranilic acid, FormamideMicrowave irradiation270W10 min80-92[5]
Microwave-Assisted Synthesis from 2-Aminobenzonitrile 2-Aminobenzonitrile, Aromatic nitrilePotassium t-butoxideMicrowave irradiation (domestic oven), solvent-freeShortup to 93[6]
Copper-Catalyzed Synthesis 2-Iodo/bromobenzimidamides, Aldehydes, Sodium azideCuBrDMF, 70 °C-50-90[7]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes cited in the comparative table.

Nucleophilic Aromatic Substitution of 4-Chloroquinazoline (Microwave-Assisted)

This protocol describes the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines.[3][4]

Materials:

  • 4-Chloroquinazoline (3.0 mmol)

  • Aryl heterocyclic amine (3.0 mmol)

  • 2-Propanol (30 mL)

Procedure:

  • In a suitable reaction vessel, a mixture of 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) is stirred for three minutes.

  • The mixture is then irradiated in a microwave oven at 60W for 20 minutes.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired N-arylheterocyclic substituted-4-aminoquinazoline.

Niementowski Synthesis of 4(3H)-Quinazolinone (Microwave-Assisted)

This method provides a rapid and efficient route to the 4(3H)-quinazolinone core, a key precursor for 4-aminoquinazolines.[5]

Materials:

  • Anthranilic acid (0.1 mol, 13.7 g)

  • Formamide (0.5 mol, 22.5 g, ~20 mL)

Procedure:

  • In a microwave-safe beaker, thoroughly mix anthranilic acid (0.1 mol) and formamide (0.5 mol).

  • Cover the beaker with a funnel.

  • Place the beaker in a microwave oven and irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.

  • Allow the mixture to stand for 15 minutes.

  • Irradiate again at 30% power for an additional 5 minutes.

  • After cooling, add crushed ice to the beaker and stir.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude 4(3H)-quinazolinone can be further purified by recrystallization from methanol.

Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitrile (Microwave-Assisted)

This protocol outlines a solvent-free synthesis of 2-substituted 4-aminoquinazolines.[6]

Materials:

  • ortho-Aminobenzonitrile

  • Aryl nitrile

  • Potassium tertiary butoxide (catalytic amount)

Procedure:

  • A mixture of ortho-aminobenzonitrile and the aryl nitrile is prepared.

  • A catalytic amount of potassium tertiary butoxide is added to the mixture.

  • The reaction mixture is subjected to microwave irradiation in a domestic oven.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is isolated and purified by appropriate methods (e.g., crystallization or chromatography).

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes to 4-aminoquinazolines.

Synthetic_Pathways_to_4_Aminoquinazolines cluster_route1 Route 1: Nucleophilic Aromatic Substitution cluster_route2 Route 2: From Quinazolinone Precursor cluster_route3 Route 3: Direct Cyclization 4-Chloroquinazoline 4-Chloroquinazoline 4-Aminoquinazoline 4-Aminoquinazoline 4-Chloroquinazoline->4-Aminoquinazoline SNAr Amine Amine Amine->4-Aminoquinazoline Anthranilic Acid Anthranilic Acid 4(3H)-Quinazolinone 4(3H)-Quinazolinone Anthranilic Acid->4(3H)-Quinazolinone Niementowski Amide Amide Amide->4(3H)-Quinazolinone 4-Haloquinazoline 4-Haloquinazoline 4(3H)-Quinazolinone->4-Haloquinazoline Halogenation Halogenating Agent Halogenating Agent Halogenating Agent->4-Haloquinazoline Final Product 4-Aminoquinazoline 4-Haloquinazoline->Final Product Amination Ammonia/Amine Ammonia/Amine Ammonia/Amine->Final Product 2-Aminobenzonitrile 2-Aminobenzonitrile Direct Product 4-Aminoquinazoline 2-Aminobenzonitrile->Direct Product Cyclocondensation Nitrile/Orthoester Nitrile/Orthoester Nitrile/Orthoester->Direct Product

Caption: Overview of major synthetic routes to 4-aminoquinazolines.

Experimental_Workflow_Selection Start Select Synthetic Route SM_Availability Starting Material Availability? Start->SM_Availability SM_Availability->Start No, Re-evaluate Desired_Substitution Desired Substitution Pattern? SM_Availability->Desired_Substitution Yes Efficiency High Efficiency Required? Desired_Substitution->Efficiency Route1 Nucleophilic Substitution Efficiency->Route1 4-Haloquinazoline available Route2 Niementowski -> Amination Efficiency->Route2 Anthranilic acid available Route3 Direct Cyclization Efficiency->Route3 2-Aminobenzonitrile available Microwave Consider Microwave-Assisted Method Route1->Microwave Route2->Microwave Route3->Microwave

Caption: Decision workflow for selecting a synthetic route to 4-aminoquinazolines.

References

Validating the Purity of 6-Iodoquinazolin-4-amine: A Comparative Guide to NMR and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental data and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of two orthogonal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis, for the validation of 6-Iodoquinazolin-4-amine purity.

Data Presentation

The purity of a synthesized batch of this compound was assessed using both quantitative ¹H NMR (qNMR) and combustion elemental analysis. The results are summarized below, demonstrating a high degree of purity.

Table 1: Purity Assessment of this compound by quantitative ¹H NMR (qNMR)

ParameterValue
Internal Standard Maleic Acid
Mass of this compound (Sample) 10.25 mg
Mass of Internal Standard 5.12 mg
Molecular Weight of this compound 271.06 g/mol
Molecular Weight of Internal Standard 116.07 g/mol
¹H NMR Signal of Sample (Integral) 1.00 (singlet, H2)
¹H NMR Signal of Internal Standard (Integral) 2.05 (singlet, 2H)
Calculated Purity 98.9%

Table 2: Elemental Analysis of this compound

ElementTheoretical %Experimental %Deviation %
Carbon (C) 35.4535.60+0.15
Hydrogen (H) 2.232.19-0.04
Nitrogen (N) 15.5015.38-0.12

The acceptable deviation for elemental analysis results from the calculated values is typically within ±0.4%.[1]

Comparison with Alternative Purity Assessment Methods

While qNMR and elemental analysis are powerful techniques, other methods are also employed for purity determination.

Table 3: Comparison of Purity Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Direct, primary method; provides structural information on impurities; high precision and accuracy.[2][3][4]Lower sensitivity than chromatographic methods; requires a certified internal standard.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.[5][6][7]Provides fundamental information on the elemental composition; confirms the empirical formula.Does not provide information on the nature of impurities; requires a highly pure sample for accurate results.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a mobile and stationary phase.High sensitivity and resolution; widely applicable.A relative method requiring a certified reference standard of the analyte for accurate quantification.
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound.

Experimental Protocols

Detailed methodologies for the cited experiments are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Materials and Instrumentation:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 500 MHz NMR spectrometer

  • Analytical balance (readability ± 0.01 mg)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest (a value of 30 seconds is generally sufficient for small molecules).[2]

    • Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the singlet corresponding to the proton at the 2-position of the quinazoline ring) and the signal for the olefinic protons of maleic acid.

  • Purity Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound and IS refers to the internal standard.

Elemental Analysis

Objective: To determine the mass percentages of Carbon, Hydrogen, and Nitrogen in this compound.

Instrumentation:

  • CHNS elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

  • Combustion Analysis: The sample is combusted in an excess of oxygen at a high temperature (typically around 900-1000 °C).[6]

  • The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

Visualizing the Workflow

The logical flow of validating the purity of this compound is depicted in the following diagram.

Purity Validation Workflow for this compound cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification qnmr Quantitative ¹H NMR (qNMR) purification->qnmr elemental Elemental Analysis purification->elemental qnmr_result Purity ≥ 98% qnmr->qnmr_result elemental_result Deviation ≤ ±0.4% elemental->elemental_result conclusion High Purity Confirmed qnmr_result->conclusion elemental_result->conclusion

Caption: Workflow for purity validation of this compound.

References

Unlocking Antitumor Potential: A Comparative Analysis of Iodo-Substituted Quinolines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of novel and effective anticancer therapeutics, iodo-substituted quinolines have emerged as a promising class of compounds. Their unique structural features and diverse mechanisms of action make them compelling candidates for further investigation and drug development. This guide provides a comprehensive comparison of the efficacy of various iodo-substituted quinoline derivatives against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The antitumor activity of iodo-substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the IC50 values of several iodo-substituted quinoline derivatives against various cancer cell lines, offering a clear comparison of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Quinolinium Iodide Derivative 12 A-549 (Lung Carcinoma)4.45 ± 0.88
HeLa (Cervical Cancer)4.74 ± 0.42
SGC-7901 (Gastric Adenocarcinoma)14.54 ± 1.96
6-iodo-2-methylquinazolin-4-(3H)-one 3a HL-60 (Promyelocytic Leukemia)21
U-937 (Histiocytic Lymphoma)30
6-iodo-2-methylquinazolin-4-(3H)-one 3d HeLa (Cervical Cancer)10
6-iodo-2-methylquinazolin-4-(3H)-one 3e T98G (Glioblastoma)12
6-iodo-2-methylquinazolin-4-(3H)-one 3h T98G (Glioblastoma)22
Quinoline-Chalcone Hybrid 12e MGC-803 (Gastric Cancer)1.38
HCT-116 (Colon Carcinoma)5.34
MCF-7 (Breast Adenocarcinoma)5.21
Iodoquinazoline Derivative 13e HepG2 (Hepatocellular Carcinoma)5.70[1]
MCF-7 (Breast Adenocarcinoma)7.15[1]
HCT116 (Colon Carcinoma)5.76[1]
A549 (Lung Carcinoma)6.50[1]

Deciphering the Mechanisms of Action: Signaling Pathway Inhibition

Iodo-substituted quinolines exert their anticancer effects through the modulation of critical cellular signaling pathways that are often dysregulated in cancer. Two of the most significant pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways, which are central regulators of cell growth, proliferation, and survival.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a pivotal role in cell proliferation and survival. Its aberrant activation is a common feature in many cancers. Certain iodo-substituted quinolines have been identified as potent inhibitors of EGFR.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF EGF (Ligand) EGF->EGFR Iodoquinoline Iodo-Substituted Quinoline Iodoquinoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR signaling pathway inhibition by iodo-substituted quinolines.
PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, metabolism, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Iodo-substituted quinolines have demonstrated the ability to inhibit this pathway, leading to apoptosis and cell cycle arrest.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Iodoquinoline Iodo-Substituted Quinoline Iodoquinoline->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

PI3K/Akt/mTOR pathway inhibition by iodo-substituted quinolines.

Experimental Protocols

The evaluation of the anticancer activity of iodo-substituted quinolines relies on robust and reproducible experimental methodologies. The following section details the protocol for the widely used MTT assay for determining cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the iodo-substituted quinoline compounds. Control wells containing untreated cells and vehicle controls (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Iodo-Substituted Quinolines incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Conclusion

Iodo-substituted quinolines represent a promising avenue in the development of novel anticancer agents. The data presented in this guide highlight the potent and selective activity of several derivatives against a range of cancer cell lines. Their ability to target key signaling pathways, such as EGFR and PI3K/Akt/mTOR, underscores their therapeutic potential. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, is warranted to fully elucidate the clinical utility of this important class of compounds.

References

A Comparative Guide to the Lipophilicity and Steric Effects of Iodo-, Bromo-, and Chloro- Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogens is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a detailed comparison of iodo-, bromo-, and chloro- analogs, focusing on two critical physicochemical properties: lipophilicity and steric effects. Understanding the nuanced differences imparted by these halogens is paramount for rational drug design and lead optimization.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for iodo-, bromo-, and chloro- substituents, facilitating a direct comparison of their intrinsic properties.

Table 1: Physicochemical Properties of Halogen Substituents
PropertyChlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.751.851.98
Taft Steric Parameter (E_s) -0.97[1]-1.16[1]> -1.16 (estimated)
Table 2: Experimental Lipophilicity (logP) of Halogenated Benzenes
CompoundlogP Value
Chlorobenzene 2.84[2]
Bromobenzene 2.99[3]
Iodobenzene 3.25[4]

logP is the logarithm of the partition coefficient between n-octanol and water, a standard measure of lipophilicity.

The Impact of Halogenation on Molecular Properties

The data presented in Tables 1 and 2 highlight a clear trend: as we move down the halogen group from chlorine to iodine, both steric bulk and lipophilicity increase.

Lipophilicity: The increasing logP values from chloro- to iodo- analogs indicate a greater preference for a lipid environment. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, potentially increasing its bioavailability and efficacy for central nervous system targets. However, excessive lipophilicity can also lead to increased metabolic liability and off-target toxicity.

Steric Effects: The van der Waals radius and the Taft steric parameter (E_s) quantify the size of the halogen substituent. The larger size of iodine compared to bromine and chlorine can have a dual impact on drug-receptor interactions. On one hand, it can introduce steric hindrance, preventing the optimal binding of a ligand to its target. On the other hand, the larger surface area can lead to more favorable van der Waals contacts within a binding pocket, enhancing affinity.

Furthermore, the larger halogens (iodine and bromine) are more effective at forming halogen bonds , a type of non-covalent interaction where the halogen acts as a Lewis acid. These interactions can be highly directional and contribute significantly to binding affinity and selectivity. The strength of halogen bonds follows the trend I > Br > Cl.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial in drug discovery. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partition coefficient of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing, followed by separation of the two phases.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken vigorously for a predetermined period to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is the logP value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is an indirect method that correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Protocol:

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the dead time.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

  • logP Determination: The log k' of the test compound is calculated, and its logP value is determined from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of halogenated analogs in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation cluster_optimization Lead Optimization Synthesis Chemical Synthesis of Analogs (Chloro, Bromo, Iodo) Purification Purification (e.g., Chromatography) Synthesis->Purification LogP_Det LogP Determination (Shake-Flask or HPLC) Purification->LogP_Det Solubility Solubility Assessment Purification->Solubility Binding_Assay Target Binding Assay (e.g., IC50, Kd) LogP_Det->Binding_Assay Solubility->Binding_Assay Cell_Assay Cell-Based Assay (e.g., Potency, Cytotoxicity) Binding_Assay->Cell_Assay ADME In Vitro ADME (e.g., Metabolic Stability) Cell_Assay->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

A generalized experimental workflow for drug candidate evaluation.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization RTK->Dimerization Ligand Growth Factor Ligand->RTK Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Halogenated Inhibitor (Iodo, Bromo, or Chloro) Inhibitor->Autophosphorylation Inhibition

A hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Unveiling the Potential of 6-Iodo Quinazoline Derivatives: A Comparative Analysis Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, 6-iodo quinazoline derivatives have emerged as a promising class of compounds with diverse therapeutic potential, particularly in oncology. This guide provides a comprehensive comparison of the efficacy of these novel derivatives against established standard therapeutic agents, supported by available experimental data. The following sections delve into their mechanisms of action, present quantitative comparisons, and detail the experimental protocols utilized in key studies, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Potential: A Focus on Cytotoxicity

Numerous studies have highlighted the in vitro cytotoxic activity of 6-iodo quinazoline derivatives against a range of human cancer cell lines. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

A notable study synthesized a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and evaluated their cytotoxic effects.[1] Several of these compounds demonstrated significant activity, in some cases comparable or superior to the standard anticancer drug, paclitaxel.[1] Another area of investigation is their role as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial targets in cancer therapy.[2]

Below is a summary of the cytotoxic activity of selected 6-iodo quinazoline derivatives compared to standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives and Paclitaxel

CompoundCancer Cell LineIC50 (µM)
Derivative 3a U937 (Lymphoma)Not Specified (Remarkable Activity)
Derivative 3b U937 (Lymphoma)Not Specified (Remarkable Activity)
Derivative 3d T98G (Glioblastoma)Not Specified (Remarkable Activity)
Derivative 3e Gb-d1 (Gallbladder)Not Specified (Remarkable Activity)
Derivative 3h HeLa (Cervical)Not Specified (Remarkable Activity)
Paclitaxel VariousVaries by cell line

Note: Specific IC50 values were not provided in the source, but the activity was described as "remarkable" in comparison to paclitaxel.[1]

Inhibition of Molybdenum Hydroxylases

Beyond their anticancer properties, 6-iodo-4-oxo-quinazoline derivatives have been identified as inhibitors of cytosolic molybdenum hydroxylases, specifically xanthine oxidase and aldehyde oxidase.[3] These enzymes play significant roles in various physiological and pathological processes. The inhibitory activity of these derivatives was compared to known inhibitors, allopurinol for xanthine oxidase and menadione for aldehyde oxidase.[3]

Table 2: Inhibitory Activity of 6-Iodo-substituted Quinazolines against Aldehyde Oxidase and Xanthine Oxidase

Compound ClassEnzyme TargetInhibition PatternKi or IC50 Range (µM)Standard Inhibitor
6-Iodo-substituted quinazolines Aldehyde OxidaseCompetitive48 - 700Menadione
6-Iodo-substituted quinazolines Xanthine OxidaseCompetitive48 - 700Allopurinol

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 6-iodo quinazoline derivatives.

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized 6-iodo-2-methylquinazolin-4-(3H)-one derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Culture: Human cancer cell lines (e.g., U937, T98G, Gb-d1, HeLa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of the 6-iodo quinazoline derivatives or the standard drug (paclitaxel).

  • MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), MTT solution was added to each well and incubated for several hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

Enzyme Inhibition Assay for Molybdenum Hydroxylases

The inhibitory effects of 6-iodo-4-oxo-quinazoline derivatives on xanthine oxidase and aldehyde oxidase were determined spectrophotometrically.[3]

  • Enzyme Source: Aldehyde oxidase and xanthine oxidase were sourced from guinea pig liver.[3]

  • Assay Principle: The assay measures the rate of substrate oxidation by the enzyme. For xanthine oxidase, the oxidation of xanthine was monitored. For aldehyde oxidase, the oxidation of phthalazine was measured.[3]

  • Inhibition Studies: The reaction was carried out in the presence and absence of the 6-iodo quinazoline derivatives at various concentrations. The specific inhibitors allopurinol and menadione were used as positive controls for xanthine oxidase and aldehyde oxidase, respectively.[3]

  • Data Analysis: The inhibitory pattern (e.g., competitive) and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) were determined by analyzing the reaction rates at different substrate and inhibitor concentrations.[3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 6-iodo quinazoline derivatives are attributed to their interaction with specific cellular signaling pathways. Their anticancer activity, for instance, can stem from the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[5][6] Furthermore, their ability to dually inhibit EGFR and VEGFR-2 disrupts key pathways that promote tumor growth, angiogenesis, and metastasis.[2]

Below are diagrams illustrating these mechanisms.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHFR->THF Quinazoline 6-Iodo Quinazoline Derivative Quinazoline->DHFR

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 6-Iodo Quinazoline Derivatives.

EGFR_VEGFR2_Inhibition_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR Proliferation Cell Proliferation Survival EGFR->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Quinazoline 6-Iodo Quinazoline Derivative Quinazoline->EGFR Quinazoline->VEGFR2

Caption: Dual Inhibition of EGFR and VEGFR-2 Signaling by 6-Iodo Quinazoline Derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Iodoquinazolin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for the proper disposal of 6-Iodoquinazolin-4-amine (CAS No. 182880-14-4). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Summary

This compound is a halogenated organic compound that presents several hazards. All personnel handling this compound for disposal must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Hazard Identification:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1]
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard[2]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A properly fitted laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Operational Plan for Waste Management

The primary and required method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] Evaporation in a fume hood is not a permissible disposal method.

The entire disposal process can be visualized in the following workflow:

G cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Labeling cluster_3 Final Disposal A Wear Full PPE B Work in Fume Hood A->B Location C Designate Halogenated Organic Waste Container B->C Initiate Process D Collect Solid Waste (Unused chemical, contaminated labware) C->D E Collect Liquid Waste (Solutions, rinsate) C->E G Securely Cap Container D->G E->G F Triple-Rinse Empty Containers F->E Collect Rinsate H Label as 'Hazardous Waste' + Chemical Name G->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) H->I J Contact EHS for Pickup I->J When Full or Time Limit Reached K Transfer to Licensed Waste Disposal Service J->K

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Experimental Protocol for Disposal

This protocol details the necessary steps for the safe collection and storage of this compound waste prior to its removal by a professional service.

3.1. Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Specific Waste Container: Use a dedicated, properly labeled container for Halogenated Organic Waste .[4] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof screw-on cap.[2]

  • Solid Waste Collection:

    • Place unused or expired this compound directly into the designated halogenated organic waste container.[2]

    • Collect all contaminated solid labware, such as pipette tips, weighing papers, and gloves, and place them in the same container.

  • Liquid Waste Collection:

    • Collect any solutions containing this compound in the designated halogenated organic waste container.

    • Do not mix with non-halogenated organic solvents, as this increases disposal complexity and cost.[3][5]

    • Avoid mixing with incompatible materials such as strong oxidizing agents or acids.[2]

3.2. Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[6][7][8]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the halogenated organic liquid waste stream.[6]

  • Final Container Disposal: After triple-rinsing and allowing the container to air-dry in a fume hood, deface or remove the original label, mark it as "EMPTY," and dispose of it in the appropriate glass or plastic recycling bin, or as regular laboratory trash, in accordance with institutional policy.[6][7][8]

3.3. Labeling and Temporary Storage

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[3] If other halogenated wastes are added, their names must also be included.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of waste generation.[1]

  • Secondary Containment: The waste container should be placed within a secondary containment bin or tray to contain any potential leaks.[2]

3.4. Final Disposal

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition, as required by your institution.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor. The preferred final disposal method is incineration at a permitted hazardous waste facility.[3]

References

Personal protective equipment for handling 6-Iodoquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Iodoquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and mitigate potential risks associated with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally related compounds and general best practices for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. The required PPE is summarized in the table below.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently as all disposable gloves have some level of permeability.[1][2][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and potential for aerosol generation.
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.

  • Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Weighing : When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolving : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions : For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.

  • Decontamination : After handling, thoroughly wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as halogenated organic waste.[5]

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container designated for hazardous chemical waste. Do not mix with other waste streams.[6]
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated organic waste.[5][6]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[6]

General Disposal Guidelines:

  • Labeling : All waste containers must be clearly labeled with the full chemical name, "this compound," and all associated hazards.[6]

  • Segregation : Do not mix this compound waste with incompatible materials. It should be disposed of in the halogenated organic waste stream.[5]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

  • Decontamination of Empty Containers : An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash. This involves rinsing the container multiple times with a suitable solvent that can dissolve the compound. The rinsate must be collected and disposed of as halogenated organic liquid waste.[5]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood ppe Don Appropriate PPE: - Chemical Splash Goggles & Face Shield - Chemical-Resistant Gloves (Double-Gloved) - Flame-Resistant Lab Coat - Closed-Toe, Chemical-Resistant Shoes fume_hood->ppe weigh Weigh Solid in Ventilated Enclosure ppe->weigh dissolve Prepare Solution by Adding Solid to Solvent weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decontaminate Decontaminate Work Area react->decontaminate solid_waste Dispose of Solid Waste in Halogenated Organics Container decontaminate->solid_waste liquid_waste Dispose of Liquid Waste in Halogenated Organics Container decontaminate->liquid_waste end End of Procedure solid_waste->end liquid_waste->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Iodoquinazolin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.